molecular formula C15H17NO B2669213 3-(4-Aminophenyl)-1-phenylpropan-1-ol CAS No. 196812-87-0

3-(4-Aminophenyl)-1-phenylpropan-1-ol

Cat. No.: B2669213
CAS No.: 196812-87-0
M. Wt: 227.307
InChI Key: OVGFAPZFIPZNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminophenyl)-1-phenylpropan-1-ol ( 196812-87-0) is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.30 g/mol . This chiral amino alcohol features both an aromatic amine and a benzylic alcohol within its molecular structure, making it a valuable building block in organic synthesis and pharmaceutical research . Compounds with this core structure are of significant interest for probing biological mechanisms and customizing drug potential, often serving as key intermediates in the development of active pharmaceutical ingredients (APIs) . Its structural features are analogous to those of adrenergic agents, such as phenylpropanolamine, suggesting potential research applications in the study of the central nervous system . The compound is readily available from global suppliers for research purposes, though it is subject to stock availability . This product is intended for research and development applications in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-aminophenyl)-1-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10,15,17H,8,11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGFAPZFIPZNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(4-Aminophenyl)-1-phenylpropan-1-ol CAS 196812-87-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

3-(4-Aminophenyl)-1-phenylpropan-1-ol: A Versatile Diphenylpropane Scaffold

Abstract this compound (CAS 196812-87-0) is a bifunctional 1,3-diphenylpropane scaffold featuring a secondary alcohol and a primary aromatic amine. This structural duality makes it a critical intermediate in the synthesis of "privileged structures" for medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and ion channel modulators. This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound in drug discovery.

Physicochemical Profile

The compound is characterized by a lipophilic diphenylpropane backbone balanced by polar hydrogen-bond donor/acceptor groups (hydroxyl and amine).

PropertyValue / DescriptionSource/Note
CAS Number 196812-87-0Verified Identity
IUPAC Name This compoundSystematic
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
SMILES OC(C1=CC=CC=C1)CCC2=CC=C(N)C=C2[BLDpharm]
Appearance Off-white to pale yellow solidAnalogous amines
Solubility Soluble in DMSO, MeOH, EtOAc; Low water solubilityLipophilic core
LogP (Predicted) ~2.7 ± 0.4ChemAxon/PubChem
pKa (Amine) ~4.0 - 5.0 (Aniline-like)Predicted
pKa (Alcohol) ~14.5Secondary alcohol
Chirality 1 Chiral Center (C1).[1][2][3][4][5] CAS refers to racemate.Structure analysis

Synthetic Methodology

The most robust route to CAS 196812-87-0 involves the construction of the 1,3-diphenyl skeleton via Claisen-Schmidt condensation followed by a "global reduction" strategy. This approach is preferred for its atom economy and scalability.

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)
  • Reaction: Acetophenone + 4-Nitrobenzaldehyde → 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one.

  • Mechanism: Base-catalyzed aldol condensation followed by dehydration.[1]

  • Protocol:

    • Dissolve 4-nitrobenzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.

    • Add aqueous NaOH (10%, 0.5 eq) dropwise at 0–5°C.

    • Stir at room temperature for 4–6 hours. The product precipitates as a yellow solid.

    • Filter, wash with cold ethanol/water, and recrystallize from ethanol.

Step 2: Global Catalytic Hydrogenation
  • Reaction: Reduction of the alkene (C=C), ketone (C=O), and nitro (NO₂) groups in a single workflow.

  • Catalyst: 10% Pd/C or Raney Nickel.

  • Protocol:

    • Dissolve the nitro-chalcone (Step 1 product) in MeOH or EtOAc.

    • Add 10 mol% Pd/C catalyst under inert atmosphere (N₂).

    • Pressurize with H₂ gas (30–50 psi) in a Parr shaker or autoclave.

    • Stir at RT for 12–24 hours. Monitor by TLC/LC-MS for the disappearance of the chalcone and intermediate ketone.

    • Filter through Celite to remove catalyst.

    • Concentrate the filtrate to yield the crude amino-alcohol. Purify via silica gel chromatography (DCM/MeOH gradient).

Visual Synthesis Workflow

SynthesisPath Start1 Acetophenone Chalcone Nitro-Chalcone (Intermediate) Start1->Chalcone Start2 4-Nitrobenzaldehyde Start2->Chalcone NaOH, EtOH Aldol Condensation Target This compound (CAS 196812-87-0) Chalcone->Target H2, Pd/C Global Reduction

Figure 1: Two-step synthetic pathway utilizing a convergent aldol condensation followed by catalytic hydrogenation.

Applications in Drug Discovery

This compound serves as a versatile "linker scaffold" connecting two aromatic domains. Its specific utility lies in the orthogonal reactivity of the amine and alcohol groups.

A. Kinase Inhibitor Scaffolds

The 1,3-diphenylpropane motif mimics the hydrophobic pocket interactions seen in Type II kinase inhibitors. The primary amine allows for the attachment of "hinge-binding" heterocycles (e.g., pyrimidines, quinazolines), while the hydroxyl group can interact with the solvent front or be oxidized to a ketone for hydrogen bonding.

B. GPCR Ligand Design

Structurally similar to Fingolimod (FTY720) intermediates, this scaffold is relevant for S1P receptor modulators. The flexibility of the propyl chain allows the two phenyl rings to adopt conformations suitable for pi-stacking within the receptor transmembrane bundle.

C. Divergent Functionalization Strategy

Researchers use this molecule to generate libraries of bioactive compounds:

  • Amine Functionalization: Amide coupling (R-COOH), Sulfonylation (R-SO₂Cl), or Reductive Amination.

  • Alcohol Functionalization: Oxidation to ketone (Swern), conversion to Halide (SOCl₂), or Etherification.

Functionalization Logic Map

Functionalization cluster_Amine Amine Reactivity (Nucleophilic) cluster_Alcohol Alcohol Reactivity (Electrophilic/Redox) Core This compound Amide Amide Derivatives (Kinase Linkers) Core->Amide R-COCl / HATU Sulfon Sulfonamides (Ion Channel Blockers) Core->Sulfon R-SO2Cl Ketone Propan-1-one (H-Bond Acceptor) Core->Ketone Swern Oxidation Halide Alkyl Halide (Cyclization Precursor) Core->Halide SOCl2

Figure 2: Divergent synthesis capabilities allowing independent modification of the amine and alcohol termini.

Analytical Characterization & Safety

Key Analytical Signals
  • ¹H NMR (DMSO-d₆):

    • δ ~4.5 ppm (t, 1H): Methine proton at C1 (CH-OH).

    • δ ~5.0 ppm (s, 2H): Broad singlet for NH₂ (exchangeable).

    • δ ~6.5 & 6.9 ppm (d, 4H): AA'BB' system of the 4-aminophenyl ring.

    • δ ~7.2-7.4 ppm (m, 5H): Monosubstituted phenyl ring.

  • Mass Spectrometry: ESI+ [M+H]⁺ = 228.14.

Safety & Handling
  • Hazards: Irritant (Skin/Eye).[6] Potential allergen due to the aniline moiety.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine (browning).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • BLDpharm. (2025). This compound Product Analysis. Retrieved from

  • ChemicalBook. (2024).[7] Synthesis of Aminophenyl-propanol Derivatives. Retrieved from [8]

  • PubChem. (2025). Compound Summary: this compound. National Library of Medicine. Retrieved from

  • PrepChem. (2024).[7] General Synthesis of 1,3-Diphenylpropanols via Mannich and Grignard Routes. Retrieved from

Sources

Bis-Aryl Propanol Scaffolds: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

The Bis-Aryl Propanol scaffold represents a cornerstone of modern medicinal chemistry, serving as a privileged structure in the design of antihistamines, anticholinergics, and monoamine transporter inhibitors. Its versatility stems from the three-carbon (propanol) linker, which provides the optimal spatial separation between two aromatic domains to facilitate pi-stacking or hydrophobic interactions within G-protein coupled receptors (GPCRs) and transporter proteins.

This technical guide dissects the structural classes, synthetic architectures, and medicinal utility of bis-aryl propanol scaffolds.

Executive Summary

The bis-aryl propanol motif (


) is not a single pharmacophore but a collection of three distinct structural isomers defined by the placement of the aryl rings relative to the hydroxyl group. These scaffolds are critical in targeting the Muscarinic Acetylcholine Receptors (mAChRs) , Histamine Receptors (H1) , and Monoamine Transporters (SERT/NET) . This guide provides a rigorous analysis of these isomers, detailed asymmetric synthesis protocols, and SAR (Structure-Activity Relationship) logic for drug development.

Structural Classification & Pharmacophore Mapping

To rationally design drugs using this scaffold, one must distinguish between the three primary connectivity patterns. Each occupies a distinct region of chemical space and targets different biological systems.

Class A: 1,1-Diarylpropan-1-ols (The Anticholinergic Core)
  • Structure: Two aryl rings attached to the carbon bearing the hydroxyl group (

    
    ).
    
  • Pharmacology: High affinity for muscarinic receptors. The bulky "double-ring" head mimics the acetylcholine quaternary ammonium spatial volume when coupled with a tertiary amine at

    
    .
    
  • Key Drugs: Pridinol (Muscle relaxant), Biperiden (Parkinson’s; 1-aryl-1-heteroaryl variant).

Class B: 3,3-Diarylpropan-1-ols (The Fesoterodine Scaffold)
  • Structure: Two aryl rings at the terminal carbon (

    
    ), opposite the hydroxyl group (
    
    
    
    ).
  • Pharmacology: Often serves as a lipophilic anchor. When converted to amines or esters, these are potent antimuscarinics.

  • Key Drugs: Fesoterodine (Prodrug), Tolterodine (derived amine).

Class C: 1,3-Diarylpropan-1-ols (The Transporter Scaffold)
  • Structure: One aryl ring at

    
     and one at 
    
    
    
    .
  • Pharmacology: This linear arrangement mimics the extended conformation of biogenic amines. It is the precursor scaffold for SSRIs/SNRIs.

  • Key Drugs: Dapoxetine (SSRI), Fluoxetine (via etherification).

Visualization: The Bis-Aryl Propanol Pharmacophore Space

BisArylScaffolds Core Bis-Aryl Propanol Scaffold (C3 Linker + OH) ClassA Class A: 1,1-Diaryl (Geminal-Proximal) Core->ClassA ClassB Class B: 3,3-Diaryl (Geminal-Terminal) Core->ClassB ClassC Class C: 1,3-Diaryl (Linear) Core->ClassC TargetA Target: mAChR (M1/M3) Drug: Pridinol ClassA->TargetA Bulky Headgroup TargetB Target: mAChR (M3) Drug: Fesoterodine ClassB->TargetB Lipophilic Anchor TargetC Target: SERT/NET Drug: Dapoxetine ClassC->TargetC Linear Mimic

Figure 1: Classification of bis-aryl propanol scaffolds based on aryl ring topology and their primary therapeutic targets.

Synthetic Architectures & Protocols

The synthesis of these scaffolds often requires high enantioselectivity, as the hydroxyl-bearing carbon is frequently a stereocenter (especially in Class C).

Protocol 1: Asymmetric Synthesis of 1,3-Diarylpropan-1-ols (Class C)

This protocol utilizes Asymmetric Transfer Hydrogenation (ATH) to reduce chalcones or 1,3-diarylpropanones, establishing the chiral center at


.

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism (e.g., Ru-TsDPEN), where the hydride is transferred to the ketone face-selectively.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the 1,3-diarylpropanone via Claisen-Schmidt condensation of acetophenone and benzaldehyde, followed by Pd/C hydrogenation of the alkene.

  • Catalyst Loading: In a glovebox, charge a reaction vessel with the ketone (1.0 equiv) and RuCl (0.5 mol%).

  • Hydrogen Source: Add a mixture of Formic Acid/Triethylamine (5:2 azeotrope) as the hydrogen donor solvent.

  • Reaction: Stir at 28°C for 14 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with saturated NaHCO3. Extract with CH2Cl2.

  • Purification: Flash chromatography on silica gel.

  • Validation: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).

Protocol 2: Construction of the 3,3-Diaryl Scaffold (Class B)

This synthesis focuses on constructing the quaternary carbon center or the gem-diaryl terminus. A robust method involves the Heck Arylation or Conjugate Addition .

Workflow:

  • Cinnamic Ester Formation: React aryl aldehyde with Wittig reagent.

  • Conjugate Arylation: Treat the cinnamic ester with Arylboronic acid (1.5 equiv), Rh(acac)(C2H4)2 (3 mol%), and BINAP (3 mol%) in Dioxane/H2O to yield the 3,3-diarylpropanoate.

  • Reduction: Reduce the ester to the alcohol using LiAlH4 in THF (0°C to RT).

Visualization: Synthetic Logic Flow

SynthesisFlow Start Start: Cinnamic Acid/Ester Step1 Rh-Catalyzed Conjugate Arylation Start->Step1 + Ar-B(OH)2 Inter Intermediate: 3,3-Diarylpropanoate Step1->Inter C-C Bond Formation Step2 LiAlH4 Reduction Inter->Step2 Ester -> Alcohol Product Product: 3,3-Diarylpropan-1-ol Step2->Product

Figure 2: Synthetic route for Class B scaffolds utilizing Rhodium-catalyzed conjugate addition.

Medicinal Chemistry & SAR

Structure-Activity Relationship (SAR) Data

The following table summarizes the effect of scaffold modifications on receptor affinity, specifically for Muscarinic M1/M3 receptors (Class A/B) and Serotonin Transporters (Class C).

Scaffold ClassModificationEffect on ActivityMechanistic Insight
Class A (1,1)

-Aryl = Phenyl,

-Aryl' = Cyclohexyl
Increase (M1 Affinity)"Mixed" rings optimize hydrophobic pocket fit (Pridinol-like).
Class A (1,1) Extension of alkyl chain (

)
Decrease Disrupts the "5-atom rule" for acetylcholine mimicry.
Class B (3,3) Phenolic -OH on Aryl ringIncrease (M3 Affinity)Provides H-bond donor (Critical in Tolterodine/Fesoterodine).
Class C (1,3)

-Stereochemistry (S-isomer)
Variable (S)-Dapoxetine is active; stereochemistry dictates binding pocket entry.
All Conversion of OH to Ether (-OR)Increase (Lipophilicity)Improves BBB penetration (e.g., Fluoxetine).
Mechanism of Action: The "Anchor" Hypothesis

In Class B scaffolds (e.g., Fesoterodine), the 3,3-diaryl moiety acts as a hydrophobic "anchor."

  • Entry: The drug enters the orthosteric binding site of the muscarinic receptor.

  • Anchoring: The two phenyl rings engage in extensive pi-pi T-shaped interactions with Tyrosine and Tryptophan residues deep in the pocket.

  • Interaction: The protonated amine (derived from the propanol) interacts with the conserved Aspartate residue. The hydroxyl group (if preserved or metabolic product) forms a crucial hydrogen bond, stabilizing the inactive receptor conformation.

References

  • Vertex AI Search. (2025). Method for preparing 3, 3- diphenyl propanol (Patent CN102643168B). Google Patents. Link

  • Yurov, K. et al. (2025). Synthesis and Cardiotropic Activity of N,N′-Diarylpropane-1,3-Diamines. ResearchGate. Link

  • Epple, R. et al. (2010).[1] Novel bisaryl substituted thiazoles and oxazoles as highly potent and selective peroxisome proliferator-activated receptor delta agonists. Journal of Medicinal Chemistry. Link

  • Xu, H. & Wolf, C. (2011).[2] Asymmetric synthesis of chiral 1,3-diaminopropanols: bisoxazolidine-catalyzed C-C bond formation. Angewandte Chemie. Link

  • ChemicalBook. (2025).[3][4] 1,3-diphenylpropan-1-ol synthesis and properties. ChemicalBook. Link

Sources

Literature review of 3-(4-Aminophenyl)-1-phenylpropan-1-ol synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the synthesis of 3-(4-Aminophenyl)-1-phenylpropan-1-ol , designed for researchers and process chemists.

Executive Summary

This compound is a functionalized diarylpropane scaffold often utilized as a versatile intermediate in the synthesis of pharmaceutical agents, particularly those targeting monoamine transporters (e.g., serotonin/norepinephrine reuptake inhibitors) or acting as histamine receptor antagonists.

This guide details the most robust synthetic pathway: the Chalcone Route . This approach offers high atom economy, scalability, and uses readily available commodity chemicals (acetophenone and 4-nitrobenzaldehyde). The protocol is divided into three distinct unit operations to ensure chemoselectivity and minimize impurity formation, particularly the defunctionalization of the benzylic alcohol via hydrogenolysis.

Retrosynthetic Analysis

The structural disconnection of the target molecule reveals a clear path back to a chalcone precursor. The strategy relies on the sequential reduction of a highly oxidized "nitro-chalcone" intermediate.

Logic Flow
  • Target: this compound (Amino-Alcohol).

  • Precursor 1: 3-(4-Aminophenyl)-1-phenylpropan-1-one (Amino-Ketone). Transformation: Carbonyl Reduction.

  • Precursor 2: 3-(4-Nitrophenyl)-1-phenylpropan-1-one (Nitro-Ketone) OR 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one (Nitro-Chalcone). Transformation: Hydrogenation.

  • Starting Materials: Acetophenone + 4-Nitrobenzaldehyde.[1][2] Transformation: Claisen-Schmidt Condensation.[3]

Retrosynthesis Target This compound (Target Molecule) Inter1 3-(4-Aminophenyl)-1-phenylpropan-1-one (Saturated Amino-Ketone) Inter1->Target Functional Group Interconversion (C=O to C-OH) Inter2 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one (Nitro-Chalcone) Inter2->Inter1 Global Hydrogenation (NO2 -> NH2, C=C -> C-C) Start Acetophenone + 4-Nitrobenzaldehyde Start->Inter2 Aldol Condensation

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the diarylpropane skeleton.

Detailed Synthetic Protocols

Phase 1: Claisen-Schmidt Condensation

Objective: Synthesis of 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one (Nitro-chalcone). Mechanism: Base-catalyzed crossed-aldol condensation followed by dehydration.

Reagents & Stoichiometry
ReagentEquiv.Role
Acetophenone 1.0Nucleophile (Ketone)
4-Nitrobenzaldehyde 1.0Electrophile (Aldehyde)
NaOH (aq, 10-20%) 0.5 - 1.0Catalyst/Base
Ethanol (95%) SolventReaction Medium
Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (15.1 g, 100 mmol) and acetophenone (12.0 g, 100 mmol) in Ethanol (100 mL).

  • Addition: Cool the mixture to ~10-15°C. Add NaOH solution (10% aq, 15 mL) dropwise over 10 minutes. The solution will darken, and a precipitate typically begins to form within 30 minutes.

  • Reaction: Stir vigorously at room temperature for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.

  • Workup: Cool the reaction mixture in an ice bath (0–4°C) for 1 hour to maximize precipitation. Filter the solid under vacuum.

  • Purification: Wash the filter cake with cold water (3 x 50 mL) until the filtrate is neutral pH. Wash once with cold ethanol (20 mL). Recrystallize from hot ethanol if purity is <95%.

  • Yield: Expect 70–85% of a yellow crystalline solid.

    • Checkpoint: Melting point should be approx. 142–144°C [1].

Phase 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group and the alkene double bond to form 3-(4-aminophenyl)-1-phenylpropan-1-one. Critical Control: Preventing the reduction of the ketone to the alcohol at this stage allows for better purification and control.

Reagents
ReagentLoadingRole
Nitro-chalcone (from Phase 1)1.0 equivSubstrate
10% Pd/C 5-10 wt%Catalyst
Ethyl Acetate / Ethanol (1:1) SolventMedium
Hydrogen Gas (H₂) 30-50 psiReductant
Protocol
  • Setup: Charge a hydrogenation vessel (Parr shaker or autoclave) with the Nitro-chalcone (10 g) and solvent (100 mL).

  • Catalyst Addition: Under an inert atmosphere (N₂ purge), carefully add 10% Pd/C (0.5 - 1.0 g). Safety Note: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Pressurize with H₂ to 40 psi. Agitate at room temperature.

  • Monitoring: The reaction is exothermic. Monitor H₂ uptake. The reaction typically completes in 2–6 hours.

    • TLC Check: Look for a highly polar amine spot (ninhydrin active) and disappearance of the yellow nitro compound.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst dry out. Rinse the pad with solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Amino-Ketone . This intermediate is often used directly in Phase 3 without further purification.

Phase 3: Chemoselective Carbonyl Reduction

Objective: Reduction of the ketone to the secondary alcohol using Sodium Borohydride (NaBH₄). Why NaBH₄? It is mild and chemoselective, avoiding the risk of hydrogenolysis (cleaving the C-OH bond) which is a common side reaction when using catalytic hydrogenation for benzylic alcohols.

Reagents
ReagentEquiv.Role
Amino-Ketone (from Phase 2)1.0Substrate
NaBH₄ 0.6 - 1.0Hydride Source
Methanol SolventProtic Solvent
Protocol
  • Preparation: Dissolve the crude Amino-Ketone (approx. 8.5 g) in Methanol (80 mL). Cool to 0°C in an ice bath.

  • Reduction: Add NaBH₄ (1.4 g, ~1.0 equiv) portion-wise over 15 minutes. Gas evolution (H₂) will occur.

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour.

  • Quench: Carefully add water (20 mL) followed by 1N HCl dropwise until gas evolution ceases and pH is neutral.

  • Extraction (Critical): Since the product is an amine, it must be in the free base form to extract. Adjust pH to >10 using 1N NaOH. Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

  • Finishing: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Purification: If necessary, purify via flash column chromatography (DCM:MeOH 95:5) to obtain This compound as an off-white solid or viscous oil.

Process Visualization

The following diagram illustrates the complete reaction workflow, highlighting the critical intermediates and reagent changes.

SynthesisWorkflow Start Start: Acetophenone + 4-Nitrobenzaldehyde Step1 Phase 1: Condensation (NaOH, EtOH) Target: Nitro-Chalcone Start->Step1 Aldol (-H2O) Step2 Phase 2: Hydrogenation (H2, Pd/C) Target: Amino-Ketone Step1->Step2 Red (NO2->NH2, C=C->C-C) Step3 Phase 3: Reduction (NaBH4, MeOH) Target: Amino-Alcohol Step2->Step3 Red (C=O->CH-OH) Final Final Product: This compound Step3->Final Workup & Isolation

Figure 2: Step-by-step reaction workflow from starting materials to final amino-alcohol.

Comparative Analysis of Routes

FeatureRecommended Route (Chalcone/NaBH₄) Direct Hydrogenation Route Grignard Route
Steps 3 (2 isolations)2 (1 isolation)3+ (Requires protection)
Chemo-selectivity High. Separate steps for alkene/nitro and ketone allow precise control.Low. Risk of over-reduction (hydrogenolysis) of the benzylic alcohol to propylbenzene.Low. Free amines are incompatible with Grignards; requires protecting groups.
Scalability Excellent.[4] No exotic reagents.Good, but requires high-pressure equipment optimization.Poor. Atom economy is lower due to protecting groups.
Safety Moderate. NaBH₄ generates H₂; Nitro compounds are energetic.Moderate. High pressure H₂ requires safety barriers.Moderate to Low. Grignards are pyrophoric/moisture sensitive.

Safety & Impurity Profiling

  • Nitro-Chalcone Handling: Nitro aromatic compounds can be energetic. While this specific chalcone is stable, avoid excessive heat during drying.

  • Catalyst Ignition: Palladium on Carbon (Pd/C) is pyrophoric when dry. Always keep it wet with water or solvent and handle under inert gas (Nitrogen/Argon).

  • Benzylic Alcohol Stability: The final product contains a benzylic alcohol. In the presence of strong acids, this position is prone to dehydration (forming a styrene derivative) or nucleophilic substitution. Ensure the final workup is basic (pH > 10) to preserve the alcohol and keep the amine in the free-base form.

References

  • PubChem. (n.d.). 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one.[3][5] National Library of Medicine. Retrieved February 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Catalytic Hydrogenation of Aromatic Rings and Ketones. Retrieved February 21, 2026, from [Link]

  • Basrah Journal of Science. (2022).[6] Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved February 21, 2026, from [Link]

Sources

Chemo-Electronic Profiling of Aniline-Substituted Phenylpropanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aniline-substituted phenylpropanol scaffold (specifically 3-(4-aminophenyl)propan-1-ol and its regioisomers) represents a bifunctional "privileged structure" in medicinal chemistry. It serves as a critical intermediate for


-adrenergic agonists, histone deacetylase (HDAC) inhibitors, and catecholamine mimics.[1]

This guide addresses the primary synthetic challenge of this scaffold: competing nucleophilicity . The coexistence of an electron-rich aniline nitrogen (soft nucleophile) and a primary aliphatic alcohol (hard nucleophile) creates a reactivity matrix that demands precise chemoselective control.[2][1] This document details the electronic landscape, protection strategies, and validated protocols for manipulating this scaffold without polymerization or oxidative degradation.[1]

Structural Analysis & Electronic Landscape

To successfully manipulate aniline-substituted phenylpropanols, one must quantify the electronic bias introduced by the amino group.[1]

Electronic Parameters

The amino group (


) is a powerful activator of the aromatic ring via resonance (

effect), significantly altering the reactivity of the phenyl core compared to a standard phenylpropanol.[1]
  • Hammett Constant (

    
    ): 
    
    
    
    .[2][1] This indicates strong electron donation, making the ring highly susceptible to Electrophilic Aromatic Substitution (EAS).[1]
  • pKa Differential:

    • Aniline

      
      : 
      
      
      
      (Conjugate acid).[2][1] The free amine is moderately basic.
    • Aliphatic Alcohol

      
      : 
      
      
      
      .[2]
    • Implication: In basic media (

      
      ), the amine is neutral and highly nucleophilic. In acidic media (
      
      
      
      ), the amine is protonated (ammonium), deactivating the ring and preventing N-oxidation.[1]
Reactivity Hotspots (Visualization)[1][2]

The following diagram maps the distinct reactivity zones, highlighting the competition between the Nitrogen and Oxygen centers.

ReactivityMap Scaffold Aniline-Phenylpropanol Scaffold N_Center N-Center (Aniline) Soft Nucleophile Susceptible to Oxidation Scaffold->N_Center pKa ~4.6 O_Center O-Center (Alcohol) Hard Nucleophile Oxidation to Aldehyde/Acid Scaffold->O_Center pKa ~16 Ring_Ortho Ortho Positions High Electron Density EAS Active Site Scaffold->Ring_Ortho Hammett -0.66 N_Center->O_Center Competing Nucleophilicity

Figure 1: Reactivity profile mapping the electronic divergence between the aniline nitrogen and the aliphatic oxygen.[1]

Chemoselectivity & Protection Strategies

The "N vs. O" selectivity is the defining challenge. Direct alkylation or acylation often results in mixtures.

The Hard/Soft Acid-Base (HSAB) Approach[1][2]
  • Soft Electrophiles (e.g., Alkyl halides, Michael acceptors): Preferentially react with the Aniline Nitrogen .[1]

  • Hard Electrophiles (e.g., Acyl chlorides, Silyl chlorides): Can react with both, but kinetic control often favors the Nitrogen due to higher nucleophilicity in neutral media.[1]

Strategic Protection Workflow

To modify the alcohol (e.g., Swern oxidation or Appel reaction) without destroying the amine, N-protection is mandatory.[1]

Recommended Strategy: The Boc-Carbamate Route Using tert-butyloxycarbonyl (Boc) protection renders the nitrogen non-nucleophilic and stable to basic hydrolysis, while remaining removable under acidic conditions that do not affect the alcohol.[1]

ProtectionWorkflow Start Raw Material: 3-(4-aminophenyl)propan-1-ol Step1 Step 1: Chemoselective N-Protection (Boc2O, THF/H2O, NaHCO3) Start->Step1 Kinetic Control Inter1 Intermediate A: N-Boc-Alcohol Step1->Inter1 Step2 Step 2: Functionalization (e.g., Oxidation to Aldehyde) Inter1->Step2 N is inert Inter2 Intermediate B: N-Boc-Aldehyde Step2->Inter2 Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 Acidic Cleavage Final Target Product: Amino-Aldehyde/Derivative Step3->Final

Figure 2: Step-wise protection strategy to isolate alcohol reactivity.

Validated Experimental Protocols

The following protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable bulk material.

Protocol A: Chemoselective N-Boc Protection

Rationale: Aqueous basic conditions utilize the superior nucleophilicity of the amine while suppressing O-acylation (which is reversible in base).

Reagents:

  • 3-(4-aminophenyl)propan-1-ol (1.0 equiv)[2][1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[2][1]
    
  • 
     (2.0 equiv)[2][1]
    
  • Solvent: THF / Water (1:1 v/v)[2][1]

Procedure:

  • Dissolution: Dissolve the aniline derivative in THF. Separately, dissolve

    
     in water. Combine the two solutions (mixture will be biphasic or cloudy).
    
  • Addition: Add

    
     (dissolved in minimal THF) dropwise at 
    
    
    
    .
  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.

  • Workup: Evaporate THF. Extract aqueous residue with EtOAc (

    
    ).[2] Wash organic layer with brine.[2] Dry over 
    
    
    
    .[2]

Self-Validating Checkpoints:

  • TLC: The product will be significantly less polar (higher

    
    ) than the starting aniline. Stain with Ninhydrin; the starting material turns red/purple, while the N-Boc product does not stain strongly or turns faint yellow/brown.[1]
    
  • NMR: Look for the disappearance of the broad

    
     singlet (
    
    
    
    ppm) and appearance of the Boc tert-butyl singlet (
    
    
    ppm, 9H).[1]
Protocol B: TEMPO-Mediated Oxidation (Aldehyde Synthesis)

Rationale: Traditional Swern or Jones oxidations can be harsh.[2] The Copper/TEMPO system is highly chemoselective for primary benzylic/homobenzylic alcohols and tolerates the aniline ring (especially if N-protected).[1]

Reagents:

  • N-Boc-3-(4-aminophenyl)propan-1-ol (1.0 equiv)[2][1]

  • TEMPO (0.01 equiv / 1 mol%)[2][1]

  • CuBr (0.05 equiv / 5 mol%)[2][1]

  • 2,2'-Bipyridine (0.05 equiv)[2][1]

  • N-Methylimidazole (NMI) (2.0 equiv)[2][1]

  • Solvent:

    
     (open to air)[2][1]
    

Procedure:

  • Catalyst Formation: Stir CuBr and Bipyridine in Acetonitrile for 15 mins (solution turns deep red/brown).

  • Addition: Add the TEMPO, NMI, and the alcohol substrate.

  • Oxidation: Stir vigorously open to the atmosphere (balloon of air or

    
     accelerates this). Monitor by TLC.[2]
    
  • Quench: Filter through a silica plug to remove Copper salts.[2]

Data Presentation: Oxidation Method Comparison

MethodYieldChemoselectivityRisk Factor
TEMPO/Cu (Aerobic) 85-92% High Low (Green chemistry)
Swern Oxidation75-80%ModerateHigh (Odor, Cryogenic temps)
PCC/Jones<50%LowHigh (Chromium toxicity, over-oxidation)
IBX80-85%HighModerate (Explosive risk dry)

Advanced Reactivity: Cyclization Risks

Researchers must be aware of the Pictet-Spengler liability.[2] If the alcohol is oxidized to an aldehyde without N-protection, the molecule can undergo intramolecular cyclization to form tetrahydroquinoline derivatives.

  • Mechanism: The amine condenses with the pendant aldehyde to form an imine (Schiff base), which then undergoes acid-catalyzed ring closure onto the aromatic ring (ortho position).[1]

  • Prevention: Ensure N-protection (Boc/Cbz) is maintained until the aldehyde is reacted further (e.g., reductive amination or Grignard addition).[2][1]

References

  • Chemoselective Oxidation of Benzyl and Amino Alcohols. Reddy, C. B., et al. (2015).[1][3][4] ChemistryOpen. A definitive study on using Cu/TEMPO systems to oxidize alcohols in the presence of unprotected amines.

  • 3-(4-Aminophenyl)-1-propanol Compound Summary. PubChem CID 131676348. Physical properties, safety data, and spectral identifiers for the core scaffold.[2][1][5] [2][1]

  • Electrophilic Aromatic Substitution Mechanisms. Master Organic Chemistry. Foundational mechanistic review of activating groups (amines) in EAS reactions.

  • pKa Values of Aniline and Derivatives.

    
    ) vs the alcohol (
    
    
    
    ).

Sources

Methodological & Application

Protocols for selective protection of the aniline amine in 3-(4-Aminophenyl)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Protection of 3-(4-Aminophenyl)-1-phenylpropan-1-ol

Part 1: Strategic Analysis & Core Challenges

1.1 The Chemoselectivity Paradox The target molecule, this compound, presents a classic competitive nucleophile scenario. It contains two reactive centers:

  • Primary Aromatic Amine (Aniline): Moderately nucleophilic (

    
     for conjugate acid), prone to oxidation.
    
  • Secondary Benzylic Alcohol: Weakly nucleophilic but highly sensitive to acid-catalyzed dehydration (elimination) to form the styrene derivative.

1.2 The Objective The goal is to mask the aniline nitrogen to prevent side reactions (oxidation, alkylation) during subsequent synthetic steps while leaving the benzylic hydroxyl group free.

1.3 Mechanistic Insight: Kinetic vs. Thermodynamic Control

  • Kinetic Control: Under neutral conditions, the nitrogen lone pair is more nucleophilic than the oxygen lone pair. N-acylation is kinetically favored over O-acylation.

  • Thermodynamic Risk: In the presence of strong bases (e.g., NaH) or highly reactive acylating agents with DMAP, O-acylation becomes competitive. Furthermore, O-acylated products (esters/carbonates) are generally stable.

  • Solvent Effects: Protic solvents (MeOH, EtOH, Water) can accelerate N-Boc protection of anilines via hydrogen-bond stabilization of the transition state, a phenomenon not observed with alcohols.

Part 2: Decision Matrix & Workflow

Before selecting a protocol, evaluate the downstream chemistry requirements.

ProtectionStrategy Start Target: this compound Decision Select Protection Strategy Start->Decision Boc Boc Protection (Acid Labile) Decision->Boc Standard Route Cbz Cbz Protection (H2/Pd Labile) Decision->Cbz If Acid Sensitive Fmoc Fmoc Protection (Base Labile) Decision->Fmoc If Orthogonal Boc_Cond Protocol A: Boc2O in MeOH (No Base) Boc->Boc_Cond High Selectivity Cbz_Cond Protocol B: Cbz-Cl + NaHCO3 (Schotten-Baumann) Cbz->Cbz_Cond Robust Fmoc_Cond Protocol C: Fmoc-OSu (Mild Base) Fmoc->Fmoc_Cond Mild

Figure 1: Strategic Decision Tree for protecting group selection based on downstream stability requirements.

Part 3: Detailed Experimental Protocols

Protocol A: Catalyst-Free Selective N-Boc Protection (Recommended)

Rationale: This method utilizes the "Alcohol Promoted" mechanism. Methanol acts as a hydrogen-bond donor, stabilizing the zwitterionic transition state of the amine attacking the


. This acceleration is specific to amines, effectively rendering the hydroxyl group inert.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Solvent: Methanol (Reagent Grade) - 5 mL per mmol substrate

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amino-alcohol substrate in Methanol.

  • Addition: Add

    
     (1.1 equiv) in a single portion at room temperature (
    
    
    
    ).
  • Reaction: Stir the mixture at room temperature.

    • Monitoring: Monitor by TLC (System: 40% EtOAc/Hexanes). The aniline spot (polar, stains yellow/orange with ninhydrin) should disappear, replaced by a less polar spot (N-Boc).

    • Time: Typically 2–4 hours.

    • Note: Do NOT add DMAP or Et3N. Bases promote O-acylation.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove Methanol.

    • The residue is often pure enough for use. If necessary, recrystallize from Hexanes/EtOAc.

Validation Criteria:

  • 1H NMR: Appearance of a singlet (9H) at

    
     ppm. The benzylic proton (
    
    
    
    ) signal should remain unchanged (approx
    
    
    ppm). If O-Boc formed, this proton would shift downfield by
    
    
    ppm.
Protocol B: Schotten-Baumann N-Cbz Protection

Rationale: Benzyl chloroformate (


) is highly reactive. To prevent O-acylation, we use a biphasic system with a weak inorganic base (

). The base neutralizes the HCl byproduct but is not strong enough to deprotonate the alcohol to its alkoxide.

Reagents:

  • Substrate (1.0 equiv)

  • Benzyl Chloroformate (

    
    ) (1.05 equiv)
    
  • Base:

    
     (2.5 equiv)
    
  • Solvent: THF / Water (1:1 ratio)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in THF. Add an equal volume of saturated aqueous

    
     solution.
    
  • Cooling: Cool the biphasic mixture to

    
     in an ice bath.
    
  • Addition: Add

    
     dropwise over 15 minutes.
    
    • Critical: Rapid addition can cause local heating and loss of selectivity.

  • Reaction: Stir vigorously at

    
     for 1 hour, then allow to warm to room temperature for 1 hour.
    
  • Workup:

    • Dilute with EtOAc. Separate phases.

    • Wash organic layer with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Analysis of Protection Methods

ParameterProtocol A (Boc/MeOH)Protocol B (Cbz/Schotten-Baumann)Protocol C (Acetic Anhydride)
Selectivity (N vs O) Excellent (>98:2)Good (90:10 if temp controlled)Moderate (Requires careful eq.)
Reagent Cost ModerateModerateLow
Atom Economy Low (CO2/tBuOH waste)LowHigh
Deprotection Acid (TFA/HCl)Hydrogenation (

)
Harsh (Strong Acid/Base)
Risk to Benzylic OH Low during protection; High during deprotection (Elimination)LowLow

Troubleshooting Guide:

  • Issue: O-Acylation Observed (Mixed Carbonate Formation).

    • Cause: Presence of catalytic base (DMAP) or high temperature.

    • Remedy: Treat the crude mixture with

      
       (1M) in THF/Water for 30 mins. The carbonate (ester-like) hydrolyzes much faster than the carbamate (N-protected), restoring the alcohol.
      
  • Issue: Benzylic Elimination (Styrene formation).

    • Cause: Acidic workup or high heat.

    • Remedy: Ensure workup is neutral. Avoid heating above

      
       during concentration.
      

Part 5: Mechanistic Visualization

The following diagram illustrates the methanol-assisted transition state that ensures chemoselectivity in Protocol A.

Mechanism cluster_0 Solvent Effect Reactants Aniline + Boc2O TS_NoSolvent Standard TS (Slow) Reactants->TS_NoSolvent In CH2Cl2 TS_MeOH MeOH-Bridged TS (Stabilized/Fast) Reactants->TS_MeOH In MeOH Product N-Boc Aniline TS_NoSolvent->Product TS_MeOH->Product

Figure 2: Methanol acts as a proton shuttle, stabilizing the breakdown of the tetrahedral intermediate, accelerating amine reaction rates significantly over alcohol rates.

References

  • Vilaivan, T. (2006).[1] Alcohol-Promoted t-Butoxycarbonylation of Amines. Tetrahedron Letters, 47(38), 6739-6742.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[2]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[3] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262.

  • Perron, V., et al. (2009).[3][4] A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.[4] Synthesis, 2009(02), 283-289.

Sources

Application Note: 3-(4-Aminophenyl)-1-phenylpropan-1-ol as a Versatile Linker for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule plays a pivotal role in dictating the efficacy, stability, and pharmacokinetic profile of the conjugate.[1] This document provides a comprehensive guide to the application of a novel linker, 3-(4-aminophenyl)-1-phenylpropan-1-ol, for researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical properties, and detailed protocols for its conjugation to therapeutic payloads and targeting moieties. Furthermore, we will delineate the essential analytical techniques for the characterization of the resulting bioconjugates, ensuring scientific integrity and reproducibility.

Introduction: The Critical Role of Linkers in Drug Conjugates

Drug conjugates, such as ADCs, are a rapidly expanding class of biopharmaceuticals designed to selectively deliver potent cytotoxic agents to target cells, thereby minimizing systemic toxicity.[2][3] The architecture of these complex therapeutics comprises three key components: a targeting moiety (e.g., a monoclonal antibody), a potent pharmacological agent (the payload), and a chemical linker that covalently connects the two.[4] The linker is not merely a passive connector; its chemical nature determines the stability of the conjugate in circulation and the mechanism of payload release at the target site.[5]

Linkers can be broadly categorized as cleavable or non-cleavable.[6] Cleavable linkers are designed to release the payload in response to specific conditions within the target cell, such as changes in pH or the presence of certain enzymes.[] Non-cleavable linkers, conversely, release the payload upon lysosomal degradation of the entire conjugate.[6] The choice of linker strategy is a critical design parameter that profoundly impacts the therapeutic index of the drug conjugate.

This application note introduces this compound as a promising linker scaffold. Its structure offers several advantages:

  • Dual Functionality: The primary aromatic amine provides a versatile handle for conjugation to payloads or targeting ligands via stable amide bond formation. The secondary alcohol offers a potential site for further modification or can influence the physicochemical properties of the conjugate.

  • Defined Length and Spacing: The three-carbon chain provides a fixed distance between the conjugated molecules, which can be crucial for optimal biological activity and to overcome steric hindrance.

  • Modulatable Physicochemical Properties: The presence of both aromatic and aliphatic moieties, along with a hydroxyl group, allows for a balance of hydrophobicity and hydrophilicity, which can be fine-tuned to optimize the solubility and pharmacokinetic properties of the final conjugate.

Physicochemical Properties of this compound

While experimental data for the exact target molecule is not extensively available, we can predict its properties based on its structural components and data from similar compounds.

PropertyPredicted Value/InformationSource
Molecular Formula C₁₅H₁₇NO[8]
Molecular Weight 227.30 g/mol [2]
Appearance Expected to be a solid at room temperature.N/A
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO.N/A
pKa (of anilinic NH₂) Estimated to be around 4-5, typical for anilines.[9]
Reactivity The primary amine is nucleophilic and readily participates in acylation reactions. The hydroxyl group can undergo esterification or etherification.N/A

Synthesis of the Linker: this compound

A plausible synthetic route for this compound can be adapted from established methodologies for similar structures.[10][11] The proposed synthesis involves a two-step process starting from 3-(4-nitrophenyl)propanoic acid.

Diagram: Proposed Synthesis of this compound

G cluster_0 Step 1: Phenyl Grignard Addition cluster_1 Step 2: Reduction of Nitro Group and Ketone 3-(4-nitrophenyl)propanoic_acid 3-(4-nitrophenyl)propanoic acid Intermediate_ketone 3-(4-nitrophenyl)-1-phenylpropan-1-one 3-(4-nitrophenyl)propanoic_acid->Intermediate_ketone 1. Grignard_reagent Phenylmagnesium bromide (2 eq.) Anhydrous THF, 0°C to rt Grignard_reagent->Intermediate_ketone 2. Final_Product This compound Intermediate_ketone->Final_Product 1. Reducing_agent NaBH4 (excess) Methanol, rt Reducing_agent->Final_Product 2.

Caption: Proposed two-step synthesis of the linker molecule.

Protocol 3.1: Synthesis of this compound

Materials:

  • 3-(4-nitrophenyl)propanoic acid

  • Phenylmagnesium bromide (in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Synthesis of 3-(4-nitrophenyl)-1-phenylpropan-1-one

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(4-nitrophenyl)propanoic acid (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (2.2 eq) dropwise via a syringe. The first equivalent will deprotonate the carboxylic acid, and the second will add to the resulting carboxylate.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude 3-(4-nitrophenyl)-1-phenylpropan-1-one (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (excess, e.g., 4-5 eq) portion-wise. This will reduce both the ketone and the nitro group.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Conjugation of the Linker to a Carboxylic Acid-Containing Payload

The primary amine of the linker is an excellent nucleophile for forming a stable amide bond with a carboxylic acid-containing payload. Amide bond formation is a cornerstone of medicinal chemistry.[12] Common and efficient coupling reagents for this transformation include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[6][12]

Diagram: Amide Bond Formation Workflow

G Carboxylic_Acid_Payload Carboxylic Acid-Payload (1.0 eq) Reaction Stir at 0°C to rt, 2-18 h Carboxylic_Acid_Payload->Reaction Linker This compound (1.1 eq) Linker->Reaction Coupling_Reagent EDC/NHS or HATU (1.2 eq) Coupling_Reagent->Reaction Base DIPEA (2-3 eq, if using HATU) Base->Reaction Solvent Anhydrous DMF or DCM Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography / HPLC Workup->Purification Final_Product Payload-Linker Conjugate Purification->Final_Product

Caption: General workflow for conjugating the linker to a payload.

Protocol 4.1: EDC/NHS-Mediated Amide Coupling

Materials:

  • Payload-COOH (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.2 eq)

  • N-hydroxysuccinimide (NHS) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid-containing payload (1.0 eq) and NHS (1.2 eq) in anhydrous DMF or DCM.

  • Add the linker, this compound (1.1 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise.[13]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[14]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Characterization of the Linker and Payload-Linker Conjugate

Thorough characterization of the synthesized linker and the subsequent payload-linker conjugate is essential to confirm its identity, purity, and stability. A combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of small molecules.[1][15] Both ¹H and ¹³C NMR should be performed to confirm the structure of the synthesized linker and the payload-linker conjugate.[5][16]

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Expected signals for this compound would include multiplets in the aromatic region for the two phenyl rings, a triplet for the benzylic proton adjacent to the hydroxyl group, and multiplets for the propyl chain protons.

¹³C NMR: Provides information on the number of different types of carbon atoms. The spectrum will show distinct signals for the aromatic, aliphatic, and alcohol carbons.

Protocol 5.1.1: NMR Sample Preparation and Analysis
  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.[17]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm the successful conjugation.[] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the linker and the payload-linker conjugate.[18] Reversed-phase HPLC (RP-HPLC) is commonly used for this purpose.[19][20][21]

Protocol 5.3.1: RP-HPLC Purity Analysis

Instrumentation and Columns:

  • An HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Set up a linear gradient elution, for example, from 5% to 95% Mobile Phase B over 20 minutes.

  • Set the flow rate to 1.0 mL/min.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm and/or 280 nm).

  • The purity of the compound is determined by the relative area of the main peak.

Application in Antibody-Drug Conjugate (ADC) Development

The payload-linker conjugate, with its terminal hydroxyl group, can be further functionalized if necessary, or the entire construct can be conjugated to an antibody. For instance, the hydroxyl group could be activated to react with a functional group on the antibody. More commonly, the payload-linker construct is designed such that the payload itself contains a reactive site for antibody conjugation. In the context of our linker, it would typically be conjugated to a payload that already has a functionality for attachment to the antibody (e.g., a maleimide group for reaction with reduced cysteines on the antibody).

The characterization of the final ADC is a complex process that involves techniques to determine the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, and the stability of the conjugate.[4][22][23][24] Techniques such as Hydrophobic Interaction Chromatography (HIC), native and denaturing LC-MS are employed for these analyses.[4][22][23]

Conclusion

The this compound linker offers a promising scaffold for the development of novel drug conjugates. Its straightforward synthesis, versatile chemical handles, and defined structural properties make it an attractive candidate for researchers in drug discovery. The protocols outlined in this application note provide a robust framework for the synthesis, conjugation, and characterization of this linker and its derivatives, facilitating its adoption in the design of next-generation targeted therapeutics.

References

  • Springer Nature Experiments. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Retrieved from [Link]

  • Agilent. (n.d.). Characterization of Antibody-Drug Conjugates (ADCs) Using 2D-LC and Native MS. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Retrieved from [Link]

  • Phenomenex. (2025, February 7). Native RP-LC-HRMS Method for Antibody-Drug Conjugates. Retrieved from [Link]

  • AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Waters Corporation. (2015, June 19). Advanced characterization of antibody-drug conjugates by LC-MS. Retrieved from [Link]

  • SCIEX. (n.d.). Comprehensive LC-MS workflows for antibody drug conjugate (ADC) analysis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanone, 3-(4-aminophenyl)-1-phenyl-. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ACS Publications. (2026, February 6). An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

  • PubMed. (2026, February 6). An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. Retrieved from [Link]

  • ACS Publications. (2026, February 6). An Integrated NMR Approach for Evaluating Linker-Payload Conjugation with Monoclonal Antibodies. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, June 23). Overcoming purification hurdles for ADC linker payloads. Retrieved from [Link]

  • EPA. (2025, October 15). 3-(3-aminophenyl)propan-1-ol Properties. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • ACS Publications. (2016, May 31). RP-HPLC DAR Characterization of Site-Specific Antibody Drug Conjugates Produced in a Cell-Free Expression System. Retrieved from [Link]

  • ResearchGate. (2021, October 3). (PDF) In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates. Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • PMC. (n.d.). Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates. Retrieved from [Link]

  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Basrah Journal of Science. (2022, August 31). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Retrieved from [Link]

Sources

Preparation of pharmaceutical intermediates using amino-phenylpropanol scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the strategic preparation of pharmaceutical intermediates utilizing amino-phenylpropanol scaffolds. This document focuses on two high-value applications: the synthesis of Chiral Oxazolines (critical heterocyclic intermediates/ligands) and the Myers’ Asymmetric Alkylation (using the scaffold as a chiral auxiliary).[1]

Executive Summary & Scaffold Architecture

Amino-phenylpropanol scaffolds, specifically (1S,2R)-Norephedrine and (1S,2S)-Pseudoephedrine , are privileged structures in medicinal chemistry. Their rigid backbone and specific stereochemical arrays (erythro vs. threo) allow them to function as:

  • Chiral Directors: Inducing stereochemistry in attached substrates (e.g., Myers' alkylation).

  • Heterocyclic Precursors: Cyclizing to form 2-oxazolines, which serve as bioisosteres for esters/amides or as ligands (BOX/PyBOX) in asymmetric catalysis.

Stereochemical Criticality

The success of these protocols depends entirely on the starting diastereomer.

  • Norephedrine (1S, 2R): Erythro configuration. Preferred for Oxazoline synthesis due to the geometric requirements for ring closure (minimizing steric clash between the phenyl and methyl groups in the transition state).

  • Pseudoephedrine (1S, 2S): Threo configuration. Preferred for Auxiliary chemistry (Myers' alkylation) because it forms a highly ordered, stable enolate aggregate that blocks one face of the molecule.

Strategic Workflow Visualization

G Start Amino-Phenylpropanol Scaffold PathA Path A: Cyclodehydration Start->PathA PathB Path B: N-Acylation Start->PathB InterA Chiral Oxazoline (Intermediate) PathA->InterA ZnCl2/PhCl EndA Target: Bioactive Heterocycles or Chiral Ligands InterA->EndA InterB Myers' Amide (Auxiliary Complex) PathB->InterB StepB2 Asymmetric Alkylation (LiCl Mediated) InterB->StepB2 LDA/LiCl EndB Target: Chiral Carboxylic Acids (API Precursors) StepB2->EndB Hydrolysis

Figure 1: Dual-pathway utilization of amino-phenylpropanol scaffolds for heterocyclic synthesis (Path A) and asymmetric induction (Path B).

Protocol A: Synthesis of Chiral Oxazoline Intermediates

Objective: Preparation of (4S,5R)-4-methyl-5-phenyl-2-substituted-oxazoline. Mechanism: Zinc(II)-catalyzed condensation of nitriles with amino alcohols. This method avoids harsh dehydrating agents (like SOCl₂) that can racemize sensitive substrates.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]Role
(1S,2R)-Norephedrine1.0Chiral Scaffold
Aryl/Alkyl Nitrile (R-CN)1.2Electrophile
Zinc Chloride (ZnCl₂)0.05 (5 mol%)Lewis Acid Catalyst
Chlorobenzene (PhCl)SolventHigh-boiling solvent
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, charge (1S,2R)-norephedrine (10 mmol) and the corresponding nitrile (12 mmol).

  • Catalyst Addition: Add anhydrous ZnCl₂ (0.5 mmol). Note: ZnCl₂ is hygroscopic; handle in a glovebox or weigh quickly.

  • Solvation: Add Chlorobenzene (30 mL). The high boiling point (131°C) is necessary to drive the reaction.

  • Reflux: Heat the mixture to reflux (approx. 135°C oil bath) for 24–36 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 3:1). The amino alcohol spot (polar, near baseline) should disappear, replaced by a less polar oxazoline spot.

  • Work-up: Cool to room temperature. Dilute with CH₂Cl₂ (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 30 mL) to remove zinc salts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (neutral alumina is preferred over silica to prevent ring opening, though silica often works if the eluent contains 1% Et₃N).

Validation:

  • ¹H NMR (CDCl₃): Look for the doublet at ~5.3 ppm (J = ~7-8 Hz) corresponding to the C5 proton of the oxazoline ring. The absence of the N-H broad singlet confirms cyclization.

Protocol B: Myers’ Asymmetric Alkylation

Objective: Using (1S,2S)-Pseudoephedrine as a chiral auxiliary to synthesize alpha-chiral carboxylic acids (e.g., Ibuprofen analogs or amino acid precursors). Scientific Basis: The reaction relies on the formation of a rigid, chelated lithium enolate. The presence of Lithium Chloride (LiCl) is non-negotiable; it breaks up LDA aggregates and facilitates the formation of a reactive monomeric enolate species.

Reaction Mechanism Visualization

M Enolate Z-Enolate (Li-Chelated) TS Transition State: Solvent-Separated Ion Pair Enolate->TS Face-Selective Attack LiCl LiCl Cluster LiCl->TS Accelerates Rate Electrophile Alkyl Halide (R-X) Electrophile->TS Product Alkylated Product (>98% de) TS->Product

Figure 2: Mechanistic flow of the Myers' alkylation. LiCl is critical for solubilizing the enolate and enhancing reaction kinetics.

Detailed Protocol

Safety Note: Pseudoephedrine is a regulated precursor (List I chemical in many jurisdictions). Ensure full compliance with local DEA/regulatory bodies before procurement.

Phase 1: Acylation (Scaffold Attachment)[8]
  • Dissolve (1S,2S)-pseudoephedrine (1.0 equiv) in THF.

  • Add Triethylamine (1.2 equiv).

  • Add the Acid Anhydride (e.g., Propionic anhydride) (1.1 equiv) at 0°C.

  • Stir at RT for 1 hour. Quench with water, extract with EtOAc.[6] Recrystallize the resulting amide. This amide is the "Myers' Auxiliary".

Phase 2: Asymmetric Alkylation
  • Drying: Flame-dry a 3-neck flask under Argon.

  • LiCl Preparation: Add anhydrous LiCl (6.0 equiv) to the flask. Crucial: Flame-dry the LiCl under vacuum again to ensure absolute dryness.

  • Amide Addition: Add the Pseudoephedrine Amide (1.0 equiv) and dissolve in dry THF (0.2 M). Cool to -78°C.[5]

  • Base Addition: Add LDA (Lithium Diisopropylamide, 2.1 equiv) dropwise via syringe.

    • Why 2.1 equiv? The first equivalent deprotonates the hydroxyl group (forming the alkoxide); the second deprotonates the alpha-carbon (forming the enolate).

  • Enolization: Stir at -78°C for 1 hour, then warm to 0°C for 15 minutes, then cool back to -78°C. This thermal cycling ensures complete enolate formation.

  • Alkylation: Add the Alkyl Halide (1.5 equiv) slowly. Stir at -78°C for 2 hours, then slowly warm to 0°C.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.[6]

Phase 3: Hydrolysis (Scaffold Removal)
  • Reflux the alkylated amide in 1:1 Dioxane/H₂SO₄ (1M) or use NaOH for basic hydrolysis depending on substrate stability.

  • Recover the pseudoephedrine (up to 90% recovery is possible) by extraction at high pH.

Analytical Validation (QC)

To ensure the integrity of the intermediate, the following parameters must be met:

TestMethodAcceptance Criteria
Chemical Purity HPLC (C18, MeCN/H₂O)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralcel OD-H or AD-H)> 98% ee (Enantiomeric Excess)
Identity ¹H NMR (500 MHz)Conformational lock confirming oxazoline ring or amide rotamer.[7]
Residual Solvent GC-Headspace< Limit (e.g., PhCl < 360 ppm)

Troubleshooting Note: If low diastereoselectivity is observed in Protocol B, the culprit is almost always wet LiCl . The LiCl must be flame-dried immediately prior to use. Commercial "anhydrous" LiCl absorbs moisture rapidly upon opening.

References

  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997, 119(28), 6496-6511. Link

  • Bolm, C., et al. "Synthesis of Chiral Oxazolines: A Zinc-Catalyzed Reaction of Nitriles with Amino Alcohols." Journal of Organic Chemistry, 2005, 70(17), 6930-6932. Link

  • Garg, P., et al. "Copper-NHC Complex Catalyzed Synthesis of 2-Substituted Oxazolines from Nitriles and Amino Alcohols."[4] Journal of Organic Chemistry, 2014, 79(18), 8668-8677. Link

  • Kumagai, N., et al. "Efficient Synthesis of Chiral Oxazolines from Amino Alcohols and Carboxylic Acids." Angewandte Chemie International Edition, 2008, 47, 7673. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Oxidative Degradation of the Aniline Moiety in 3-(4-Aminophenyl)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and preserving the integrity of aniline-containing compounds. This guide is specifically designed for researchers, scientists, and drug development professionals working with sensitive molecules like 3-(4-Aminophenyl)-1-phenylpropan-1-ol. The primary focus is to provide a deep understanding of the causes of oxidative degradation of the aniline moiety and to offer robust, field-proven strategies for its prevention.

The 4-aminophenyl group, a simple aniline derivative, is a common structural motif in medicinal chemistry. However, its utility is often challenged by its inherent susceptibility to oxidation. The amino group (-NH₂) is a potent electron-donating group, which makes the aromatic ring electron-rich and thus highly prone to oxidation.[1][2] This degradation is not merely a cosmetic issue; it leads to the formation of a complex mixture of colored impurities, including nitrobenzenes, benzoquinones, and polymeric species, which can compromise sample purity, reduce yields, and introduce potentially toxic byproducts.[1][2][3] This guide will equip you with the knowledge and protocols to mitigate these risks effectively.

Section 1: Understanding the Degradation Pathway

The oxidation of aniline is a complex process that can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents present in the reaction medium.[2][4] While the precise mechanism can vary, it often proceeds through radical intermediates. The initial step typically involves the loss of an electron from the nitrogen atom to form a radical cation, which can then undergo further reactions to produce a cascade of colored and often insoluble byproducts.

Oxidative Degradation of Aniline Moiety Aniline Aniline Moiety (in this compound) Radical Aniline Radical Cation (Highly Reactive Intermediate) Aniline->Radical Electron Loss Initiators Initiators: Atmospheric O₂, Metal Ions (Fe³⁺, Cu²⁺), Peroxides Initiators->Aniline Oxidation Radical->Radical Products Mixture of Degradation Products: - Nitroso/Nitro Compounds - Benzoquinones - Azoxybenzenes - Polyanilines (dark polymers) Radical->Products Further Oxidation & Rearrangement

Caption: Conceptual pathway of aniline moiety oxidation.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experimentation in a direct question-and-answer format.

Issue Question Analysis & Solution
Severe Discoloration My reaction solution turned dark brown/black upon adding a reagent or upon heating. What is happening? This is a classic indicator of extensive aniline oxidation.[1][2] The dark color is due to the formation of highly conjugated systems, such as polyaniline or quinone-based structures. Immediate Actions: 1. Stop the reaction if possible. Continuing will likely lead to a complex, inseparable mixture. 2. Re-evaluate your setup. The most common culprit is oxygen. Immediately implement strategies for atmospheric control as detailed in Protocol 1 . 3. Check Reagent Purity. Your starting material, solvents, or reagents may be contaminated with oxidizing agents (e.g., peroxides in old THF, metal impurities). Use freshly purified solvents and high-purity reagents.
Persistent, Low-Level Degradation I'm working under a nitrogen blanket, but my TLC still shows minor, colored spots forming over time. What am I missing? While a nitrogen blanket is good, it may not be sufficient to eliminate all oxygen. Potential Causes & Solutions: 1. Dissolved Oxygen: Solvents can contain significant amounts of dissolved oxygen. You must use properly degassed solvents (via sparging, freeze-pump-thaw, or sonication). 2. Headspace Purging: Ensure the reaction vessel was thoroughly purged with inert gas before adding reagents. A simple blanket on top may not displace all the air initially present. 3. Catalytic Metals: Trace amounts of metal ions (e.g., from spatulas, catalysts, or reagents) can catalyze oxidation. Consider using a metal chelator like EDTA in trace amounts if compatible with your chemistry. 4. Consider an Antioxidant: For long reactions or storage, adding a sacrificial antioxidant can be highly effective. See Protocol 2 .
Complex Product Mixture & Low Yield My final product is difficult to purify, with many closely-related impurities, and the yield is poor. Could this be oxidation? Yes. Oxidation does not produce a single byproduct but rather a family of related compounds, leading to the purification challenges you describe.[1][3] Diagnostic & Strategic Actions: 1. Analytical Confirmation: Use LC-MS or GC-MS to analyze the crude product.[5][6] Look for masses corresponding to the addition of oxygen atoms (M+16, M+32) or dimerization. 2. Employ a Protecting Group: If your planned synthesis involves harsh (oxidizing, strongly acidic/basic) conditions, an inert atmosphere alone will not be enough. The most robust solution is to temporarily protect the aniline's amino group. This strategy prevents its participation in side reactions entirely. See Protocol 3 for a reliable method.
Choosing a Strategy How do I decide between using an inert atmosphere, an antioxidant, or a protecting group? The choice depends on the stability of your molecule and the reaction conditions. 1. Inert Atmosphere (Baseline): This should be your default for all reactions involving anilines. It is the simplest and most fundamental preventative measure. 2. Antioxidant (For Mild Conditions/Storage): Add an antioxidant if you are performing a long reaction under mild conditions (e.g., stirring at room temperature for >12 hours) or for long-term storage of the compound. 3. Protecting Group (For Harsh Conditions): Use a protecting group when the subsequent reaction steps involve strong oxidants, electrophiles, or conditions known to degrade anilines. This provides the most complete protection.

Section 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the key preventative strategies.

Protocol 1: Establishing an Inert Atmosphere

This protocol describes the use of a Schlenk line to rigorously exclude oxygen from a reaction.

  • Vessel Preparation: Dry the reaction flask and stir bar in an oven (>100 °C) and allow to cool in a desiccator.

  • Assembly: Quickly assemble the flask with a condenser (if needed) and a rubber septum or stopcock. Connect the assembly to the dual-manifold Schlenk line via flexible tubing.

  • Purging Cycle:

    • Carefully open the flask to the vacuum manifold to evacuate the air.

    • Close the connection to the vacuum and gently open the connection to the inert gas (Nitrogen or Argon) manifold to backfill the flask.

    • Repeat this vacuum/backfill cycle at least three times to ensure all atmospheric oxygen has been removed.

  • Reagent Addition:

    • Add dry, degassed solvents and liquid reagents via a gas-tight syringe through the septum.

    • Add solid reagents under a positive flow of inert gas (quickly removing the stopper and adding the solid while inert gas flows out, preventing air entry).

  • Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the Schlenk line to an oil or mercury bubbler.

Protocol 2: Use of Antioxidants

Antioxidants act as radical scavengers, reacting with and neutralizing oxidative species more readily than your compound of interest.[7]

  • Selection: Choose an appropriate antioxidant. Butylated hydroxytoluene (BHT) is a common, inexpensive choice. For other applications, hindered amines or other phenolic antioxidants may be suitable.[7][8]

  • Addition: Add the antioxidant to your reaction mixture at the beginning of the experiment.

  • Removal: Most antioxidants can be removed during standard silica gel column chromatography.

Antioxidant Class Typical Concentration (mol%) Notes
BHT (Butylated hydroxytoluene) Hindered Phenol0.1 - 1.0Effective radical scavenger. Volatile and generally easy to remove.
Vitamin E (α-tocopherol) Phenolic0.1 - 1.0Natural, effective antioxidant. May be slightly less volatile than BHT.[9]
N,N'-diphenyl-p-phenylenediamine Aromatic Amine0.5 - 2.0Very effective but can be more difficult to remove and may discolor the solution.[9]
Protocol 3: Amine Protection & Deprotection Workflow

Protecting the amine as an acetanilide is a robust, cost-effective method to prevent oxidation during subsequent synthetic steps.[2][10] The protecting group can be easily removed later.

Protection_Deprotection_Workflow Start Start: This compound Protect Step 1: Protection (Acetylation with Ac₂O or AcCl) Start->Protect Intermediate Protected Intermediate (Acetanilide Derivative) Protect->Intermediate Reaction Step 2: Desired Synthesis (e.g., Oxidation of alcohol, etc.) Intermediate->Reaction Product_P Modified Protected Product Reaction->Product_P Deprotect Step 3: Deprotection (Acidic or Basic Hydrolysis) Product_P->Deprotect Final Final Product (Amine Restored) Deprotect->Final

Caption: Workflow for using a protecting group strategy.

Part A: Protection via Acetylation [2]

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve the aniline derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's completion by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetanilide.

Part B: Deprotection via Hydrolysis

  • Setup: Dissolve the protected acetanilide in a mixture of ethanol and aqueous acid (e.g., 3M HCl) or aqueous base (e.g., 6M NaOH).

  • Reaction: Heat the mixture to reflux and stir for 2-12 hours, monitoring for the disappearance of the starting material by TLC.

  • Work-up (Acidic): Cool the reaction mixture and neutralize carefully with a base (e.g., NaOH solution) until the solution is pH > 8. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Work-up (Basic): Cool the reaction mixture and extract directly with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected aniline.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Why is the aniline amino group so susceptible to oxidation?

    • A1: The nitrogen atom's lone pair of electrons delocalizes into the aromatic ring, making the entire system electron-rich.[1] This high electron density makes it easy for the molecule to lose an electron (i.e., become oxidized), especially compared to aliphatic amines.[2]

  • Q2: How does pH affect the stability of the aniline moiety?

    • A2: The pH of the medium has a significant impact on the rate of oxidation.[2][11][12] The relationship is often complex, but the oxidation rate can be maximal near the pKa of the aniline derivative (for aniline itself, pKaH ≈ 4.6).[1][2] In strongly acidic solutions (pH << pKa), the nitrogen is protonated to form an anilinium ion (-NH₃⁺). This withdraws electron density from the ring, making it much more resistant to oxidation. Conversely, alkaline conditions can also influence the reaction, sometimes promoting oxidation depending on the specific oxidant present.[11][13] The optimal pH for stability must often be determined empirically.

  • Q3: What are the best practices for storing this compound?

    • A3: Based on general principles for anilines, storage should be under conditions that minimize exposure to oxygen, light, and heat.[14][15] The recommended practice is to store the solid in a tightly sealed amber vial, purge the headspace with an inert gas like argon or nitrogen, and store in a cool, dark place (e.g., a refrigerator at 4°C).[14][15][16]

  • Q4: What analytical methods are best for detecting and quantifying degradation?

    • A4: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is an excellent method for both detecting and quantifying the parent compound and its degradation products.[5][6][17] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying the specific structures of volatile degradation byproducts.[6][18]

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (2024). Open Access Journals. [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (2026). Leading Chemical Manufacturer. [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (2024). ACS Omega. [Link]

  • (A) Traditional reaction mechanism for aniline oxidation, (B) Proposed... (n.d.). ResearchGate. [Link]

  • Aniline. (n.d.). Wikipedia. [Link]

  • Oxidation of Aniline using Different Reaction Pathways. (n.d.). Asian Publication Corporation. [Link]

  • Stabilized aromatic amines. (1953).
  • How does Zn dust prevent the oxidation of aniline? (2019). Quora. [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (2016). ResearchGate. [Link]

  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. (2025). ResearchGate. [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (2016). RSC Publishing. [Link]

  • Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. (2024). AIP Publishing. [Link]

  • Research Progress of Antioxidant Additives for Lubricating Oils. (2024). MDPI. [Link]

  • Determination of Aniline in Soil by ASE/GC-MS. (2022). MDPI. [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984). EPA. [Link]

  • Phenols and aromatic amines as thermal stabilizers in polyolefin processing. (2025). ResearchGate. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Amine- Protection and Deprotection Of Aniline During halogenation and Nitration. (2021). YouTube. [Link]

  • Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Yield for the Reduction of 3-(4-nitrophenyl)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-aminophenyl)-1-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reducing 3-(4-nitrophenyl)-1-phenylpropan-1-ol. Here, we will delve into troubleshooting common issues and provide in-depth answers to frequently asked questions, ensuring your experiments are both successful and efficient.

The reduction of an aromatic nitro group to an amine in the presence of a benzylic alcohol presents a unique chemoselectivity challenge. The choice of reducing agent and reaction conditions is paramount to achieving high yields and purity. This resource will equip you with the knowledge to optimize this specific transformation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the reduction of 3-(4-nitrophenyl)-1-phenylpropan-1-ol.

Issue 1: Low or No Conversion of Starting Material

Question: I've set up my reaction, but upon analysis (TLC/HPLC), I'm seeing mostly unreacted starting material. What are the likely causes and how can I fix this?

Answer: Incomplete or stalled reactions are a common hurdle. Several factors, from reagent quality to reaction parameters, can be the culprit. Here’s a systematic approach to diagnosing and resolving the issue:

  • Reagent and Catalyst Activity: The potency of your reducing agent or catalyst is the first aspect to scrutinize.

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): Catalysts can deactivate over time due to improper storage or handling. Ensure you are using a fresh or recently purchased catalyst.[1] It's also possible the catalyst loading is insufficient; consider incrementally increasing the weight percentage. For particularly stubborn reductions, increasing the hydrogen pressure may be necessary.[1]

    • Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl): The purity and surface area of the metal are critical. Use finely powdered metals to maximize the reactive surface area. The concentration of the acid also plays a significant role in the reaction rate.[1]

    • Other Reducing Agents (e.g., Sodium Dithionite): Some reducing agents can decompose during storage. It's always best practice to use fresh, high-quality reagents.[1]

  • Solvent and Solubility: The starting material must be adequately dissolved for the reaction to proceed efficiently.

    • If your 3-(4-nitrophenyl)-1-phenylpropan-1-ol is not fully soluble, the reaction rate will be severely limited.[1] For hydrophobic compounds, consider solvents like THF or co-solvent systems such as ethanol/water or acetic acid.[1] Protic co-solvents can often be beneficial in hydrogenation reactions.[1]

  • Reaction Temperature: While many reductions of nitroarenes can be performed at room temperature, some substrates require heating to achieve a satisfactory rate.[1] Introduce heat incrementally, as excessive temperatures can sometimes promote the formation of side products.

  • Reaction Monitoring: Ensure you are monitoring the reaction for an adequate amount of time. Some reductions can be slower than anticipated. Use an appropriate analytical technique like TLC or HPLC to track the disappearance of the starting material.

Issue 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I'm observing multiple spots on my TLC plate that are not my starting material or desired product. How can I improve the selectivity?

Answer: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. The formation of side products often arises from the incomplete reduction of these intermediates or from over-reduction of other functional groups.

  • Controlling Intermediates: The key to minimizing side products like azoxy or azo compounds is to ensure the reaction goes to completion.

    • Stoichiometry of Reducing Agent: Use a sufficient excess of the reducing agent to drive the reaction forward and reduce any intermediates that may have formed.

    • Temperature Control: Some reduction reactions are exothermic. Localized overheating can promote the formation of undesired dimers like azoxybenzene derivatives.[1] Ensure efficient stirring and, if necessary, use an ice bath to manage the reaction temperature.

  • Chemoselectivity: Your starting material contains a benzylic alcohol, which can be susceptible to reduction under certain conditions.

    • Choice of Reducing Agent: Catalytic hydrogenation with Pd/C can sometimes lead to the hydrogenolysis of benzylic alcohols. While this is generally more of a concern with benzylic halides, it's a possibility to consider.[2] Reagents like tin(II) chloride (SnCl₂) in an acidic medium are known for their mildness and are often used to selectively reduce nitro groups in the presence of other reducible functionalities.[2][3] Sodium borohydride on its own is generally not effective for reducing aromatic nitro groups but can be used with certain catalysts.[4][5]

The following diagram illustrates the general pathway for nitro group reduction and highlights where side products can form:

Caption: General pathway for nitro group reduction and potential side reactions.

Issue 3: Difficulty in Product Isolation and Purification

Question: The reaction appears to be complete, but I'm having trouble isolating a pure product. What are some common pitfalls during workup and purification?

Answer: A successful reaction is only half the battle; a well-executed workup and purification are crucial for obtaining your desired this compound in high purity.

  • Workup for Metal/Acid Reductions:

    • When using reagents like SnCl₂, the workup can be challenging due to the formation of tin salts.[3] After the reaction is complete, it's common to basify the mixture to precipitate tin oxides, which can then be filtered off. However, these precipitates can sometimes be gelatinous and difficult to filter. Using a filter aid like Celite is highly recommended.

    • A typical procedure involves pouring the cooled reaction mixture into ice, followed by careful basification with a solution like sodium bicarbonate or sodium hydroxide to a pH of 7-8.[6] The product can then be extracted with an appropriate organic solvent like ethyl acetate.

  • Workup for Catalytic Hydrogenation:

    • The primary challenge here is the complete removal of the solid catalyst. The catalyst, especially palladium on carbon, is often very fine and can pass through standard filter paper. It is essential to filter the reaction mixture through a pad of Celite to ensure all of the catalyst is removed.

  • Purification:

    • The resulting amine is basic and may be amenable to purification via column chromatography on silica gel. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (e.g., 1%) can be used to prevent the product from streaking on the column.

    • Recrystallization is another excellent method for purifying the final product, provided a suitable solvent system can be found.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for the selective reduction of the nitro group in 3-(4-nitrophenyl)-1-phenylpropan-1-ol?

A1: The "best" reducing agent often depends on the specific requirements of your synthesis (e.g., scale, available equipment, desired purity). Here is a comparison of common choices:

Reducing AgentAdvantagesDisadvantages
Catalytic Hydrogenation (H₂, Pd/C) High efficiency, clean reaction (byproduct is water).[2]Potential for over-reduction of the benzylic alcohol, requires specialized hydrogenation equipment.[2]
Tin(II) Chloride (SnCl₂) Mild and highly selective for the nitro group.[2][3]Workup can be cumbersome due to tin salt precipitation, not very atom-economical.[3]
Iron (Fe) in Acidic Media Inexpensive and effective.[2]Can require strongly acidic conditions, workup involves filtering off iron salts.
Sodium Dithionite (Na₂S₂O₄) Can be useful when acidic or hydrogenation conditions are not suitable.Can decompose on storage, may not be as efficient as other methods.[1]

For this particular substrate, Tin(II) chloride (SnCl₂) in a solvent like ethanol with hydrochloric acid is an excellent starting point due to its high chemoselectivity for the nitro group in the presence of other reducible functionalities.[6][7]

Q2: What is a good starting point for reaction conditions using SnCl₂?

A2: A reliable starting protocol for a small-scale reaction would be:

  • Dissolve 3-(4-nitrophenyl)-1-phenylpropan-1-ol (1.0 eq) in ethanol.

  • In a separate flask, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq) in concentrated hydrochloric acid.

  • Add the SnCl₂ solution to the stirred solution of the nitro compound.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Proceed with a careful aqueous workup as described in the troubleshooting section.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.

  • TLC System: A good starting solvent system would be a mixture of hexanes and ethyl acetate (e.g., 1:1 or 2:1).

  • Visualization: The starting material, being a nitroarene, is often UV active and may have a yellowish color. The product, an aniline derivative, is also UV active and may stain with an oxidizing agent like potassium permanganate.

  • Procedure: Spot the reaction mixture alongside a spot of the starting material on a TLC plate. As the reaction progresses, you should see the spot corresponding to the starting material diminish and a new, more polar spot for the product appear.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, safety is paramount in any chemical synthesis.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure your equipment is properly set up and there are no sources of ignition.

  • Metal/Acid Reductions: These reactions can be exothermic and may produce flammable hydrogen gas as a byproduct. Perform the reaction in a well-ventilated fume hood and add reagents slowly to control the reaction rate.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated area.

This guide provides a comprehensive overview of optimizing the reduction of 3-(4-nitrophenyl)-1-phenylpropan-1-ol. By understanding the potential challenges and their solutions, you can significantly improve the yield and purity of your desired product, this compound.

Experimental Protocols

Protocol 1: Reduction using Tin(II) Chloride

This protocol describes a general procedure for the reduction of an aromatic nitro group using SnCl₂.

Materials:

  • 3-(4-nitrophenyl)-1-phenylpropan-1-ol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the nitroarene (1.0 mmol) in ethanol (10 mL).

  • In a separate beaker, dissolve SnCl₂·2H₂O (4.0-5.0 mmol) in concentrated HCl (2 mL).

  • Add the SnCl₂ solution to the stirred solution of the nitroarene.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the mixture to a pH of ~8 by the slow addition of a saturated sodium bicarbonate solution. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Hexanes

  • Ethyl acetate

  • Capillary spotters

  • UV lamp (254 nm)

Procedure:

  • Prepare a developing solvent (eluent) of 1:1 hexanes:ethyl acetate in a TLC chamber and allow the atmosphere to saturate.

  • Using a capillary spotter, carefully spot a small amount of your starting material (dissolved in a volatile solvent) on the baseline of the TLC plate.

  • Next to it, spot a small amount of the reaction mixture.

  • Place the TLC plate in the developing chamber and allow the eluent to travel up the plate.

  • Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. The starting material will have a specific retention factor (Rf). The product, being more polar, will have a lower Rf.

  • The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Visualizations

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent/Catalyst Activity Start->Check_Reagents Check_Solubility Verify Solubility of Starting Material Start->Check_Solubility Check_Temp Optimize Reaction Temperature Start->Check_Temp Workup_Issues Difficulty in Isolation Start->Workup_Issues Side_Products Significant Side Product Formation Check_Reagents->Side_Products Success Optimized Yield and Purity Check_Solubility->Success Check_Temp->Side_Products Check_Stoichiometry Adjust Stoichiometry of Reducing Agent Control_Temp Improve Temperature Control Side_Products->Control_Temp Choose_Reagent Select a More Chemoselective Reagent Side_Products->Choose_Reagent Control_Temp->Success Choose_Reagent->Success Optimize_Workup Optimize Workup Protocol (e.g., pH, filtration) Workup_Issues->Optimize_Workup Purification Refine Purification Method Optimize_Workup->Purification Purification->Success

Caption: Troubleshooting workflow for optimizing the reduction reaction.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • WordPress. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • RSC Publishing. (2020, November 6). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. Retrieved from [Link]

  • Stack Exchange. (2020, August 4). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Retrieved from [Link]

  • Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sodium Borohydride Reduction of Aromatic Nitro-compounds. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-(4-Aminophenyl)-1-phenylpropan-1-ol via Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(4-Aminophenyl)-1-phenylpropan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to streamline your flash chromatography workflows.

Introduction

This compound is a molecule of interest in pharmaceutical development, possessing both a basic amino group and a polar hydroxyl group. These functionalities, combined with its aromatic nature, can present unique challenges during purification. This guide provides a systematic approach to developing and troubleshooting flash chromatography methods for this and structurally similar compounds, ensuring high purity and recovery.

Troubleshooting Guide

This section addresses common issues encountered during the flash chromatography of this compound, providing explanations and actionable solutions.

Question: Why am I observing severe peak tailing for my compound?

Answer:

Peak tailing is a common issue when purifying basic compounds like this compound on standard silica gel.[1][2] The primary cause is the interaction between the basic amine group of your compound and the acidic silanol groups on the surface of the silica stationary phase.[3][4][5] This strong, secondary interaction leads to a slow and uneven elution of the compound, resulting in a tailed peak.[2]

Troubleshooting Steps:

  • Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your mobile phase to "neutralize" the acidic silica surface.[3][4]

    • Recommendation: Add 0.1-2% triethylamine (TEA) or ammonium hydroxide to your eluent system.[1] For instance, if you are using a hexane/ethyl acetate gradient, add the modifier to the ethyl acetate.

    • Causality: The basic modifier competes with your amine compound for the active silanol sites, preventing strong adsorption and allowing for a more symmetrical peak shape.[4][5]

  • Stationary Phase Selection: If mobile phase modification is insufficient or undesirable (e.g., due to difficulties in removing the modifier post-purification), consider an alternative stationary phase.

    • Recommendation: Utilize an amine-functionalized silica (NH2) or alumina column.[1][3][6][7]

    • Causality: Amine-functionalized silica has a slightly basic surface, which repels basic compounds, minimizing the strong interactions that cause tailing.[1] This often allows for purification with simpler, non-modified mobile phases like hexane/ethyl acetate.[4]

  • Check for Column Overload: Injecting too much sample can lead to peak asymmetry, including tailing.[2][8]

    • Recommendation: Reduce the sample load and re-run the purification. As a general rule, for a standard silica column, the sample load should be around 1-10% of the column's stationary phase weight, but this is highly dependent on the separation difficulty.

Question: My compound is not eluting from the column, or the recovery is very low. What is happening?

Answer:

This issue often stems from irreversible adsorption of the compound onto the stationary phase or its decomposition on the acidic silica.

Troubleshooting Steps:

  • Assess Compound Stability: Before performing flash chromatography, it is crucial to determine if your compound is stable on silica.

    • Protocol: Spot your compound on a silica TLC plate, let it sit for an hour, and then elute. If you observe streaking or the appearance of new spots, your compound is likely degrading.[9]

  • Increase Mobile Phase Polarity: If the compound is stable but strongly retained, a more polar mobile phase is required.

    • Recommendation: For normal-phase chromatography, a common solvent system for polar compounds is dichloromethane/methanol.[7] You can start with a low percentage of methanol and gradually increase it. The addition of a basic modifier like ammonium hydroxide in methanol can also be highly effective for eluting stubborn amines.[7]

  • Switch to a Different Stationary Phase: As with peak tailing, an alternative stationary phase can mitigate strong interactions.

    • Recommendation: An amine-functionalized (NH2) column can reduce the strong retention of basic compounds.[1] Alternatively, reversed-phase chromatography on a C18 column can be a good option for polar compounds.[3]

Question: I am seeing poor separation between my target compound and a closely related impurity. How can I improve the resolution?

Answer:

Improving resolution requires optimizing the selectivity of your chromatographic system.[5][6] Selectivity is a measure of the separation between two peaks.[6]

Troubleshooting Steps:

  • Optimize the Mobile Phase: Small changes in the solvent system can have a significant impact on selectivity.

    • Recommendation: If using a two-solvent system (e.g., hexane/ethyl acetate), try replacing one of the solvents. For example, substituting ethyl acetate with methyl-tert-butyl ether (MTBE) or a hexane/acetone mixture can alter the interactions and improve separation.

    • Method Development: Use Thin Layer Chromatography (TLC) to rapidly screen different solvent systems to find the one that provides the best separation (ΔRf). An ideal Rf value for the target compound on TLC for good separation in flash chromatography is between 0.15 and 0.35.[10][11]

  • Change the Stationary Phase: Different stationary phases interact with compounds in different ways, which can be exploited to improve selectivity.[6]

    • Recommendation: If you are using standard silica, trying an amine-functionalized or diol-functionalized column could be beneficial.[6] If normal-phase does not provide adequate separation, reversed-phase chromatography is a powerful alternative as the separation mechanism is based on hydrophobicity rather than polarity.[12]

  • Employ a Shallow Gradient: A steep gradient can cause compounds to elute too quickly and merge.

    • Recommendation: After an initial scouting run to determine the approximate elution conditions, run a shallower gradient around the elution point of your target compound.[13] This increases the interaction time with the stationary phase and can improve resolution.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for method development for the purification of this compound?

A1: A systematic approach starting with TLC is highly recommended.[10]

Method Development Workflow:

Caption: Method development workflow for purification.

Q2: Should I use normal-phase or reversed-phase chromatography?

A2: The choice depends on the properties of your crude sample and the impurities present.

  • Normal-Phase: This is often the first choice for organic-soluble compounds.[3] For this compound, which is a basic amine, using an amine-functionalized (NH2) column or standard silica with a basic modifier in the mobile phase is recommended to avoid peak tailing.[3][4]

  • Reversed-Phase: This is an excellent alternative, especially for polar compounds or when normal-phase fails to provide adequate separation.[3][14] The separation is based on hydrophobicity, which can provide a different selectivity profile.[12] A mobile phase of water and acetonitrile or methanol is typically used.[12]

Q3: How do I choose the right solvents for my mobile phase?

A3: Solvent selection is critical for achieving good separation. The table below provides a starting point for solvent systems in both normal and reversed-phase chromatography.

Chromatography ModeStationary PhaseSolvent A (Weak)Solvent B (Strong)Modifier (if needed)
Normal-Phase Silica GelHexane or HeptaneEthyl Acetate0.1-2% Triethylamine or Ammonium Hydroxide[1]
Silica GelDichloromethaneMethanol0.1-2% Ammonium Hydroxide[7]
Amine (NH2)Hexane or HeptaneEthyl AcetateTypically not required[4]
Reversed-Phase C18WaterAcetonitrile0.1% Formic Acid or Acetic Acid (to improve peak shape of some compounds)
C18WaterMethanol0.1% Trifluoroacetic Acid (TFA) (note: TFA can be difficult to remove)

Q4: Can I reuse my flash chromatography columns?

A4: Pre-packed flash columns can often be reused, which is cost-effective.

  • Normal-Phase Silica: These can typically be reused multiple times if the column is properly cleaned and regenerated after each run. To do this, flush the column with a strong solvent (like methanol or ethyl acetate) and then re-equilibrate with your starting mobile phase. However, if very polar or strongly adsorbing impurities are present in your crude mixture, they may not be fully removed, affecting future separations.

  • Amine-Functionalized (NH2) Columns: These can also be reused, but they can be deactivated by highly polar solvents, so it's important to follow the manufacturer's recommendations.[1]

  • Reversed-Phase (C18): These columns are generally robust and can be reused many times. A thorough wash with a strong organic solvent like isopropanol or acetonitrile is usually sufficient for cleaning.

Experimental Protocol: Suggested Starting Method

This protocol provides a starting point for the purification of this compound on a 10g scale.

1. TLC Method Development:

  • Stationary Phase: Amine-functionalized (NH2) TLC plate.

  • Mobile Phase Screening:

    • System 1: 70:30 Hexane/Ethyl Acetate

    • System 2: 50:50 Hexane/Ethyl Acetate

    • System 3: 30:70 Hexane/Ethyl Acetate

  • Procedure: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the TLC plate and elute with the different mobile phase systems.

  • Goal: Identify a solvent system that gives the target compound an Rf value of approximately 0.2-0.3.

2. Flash Chromatography Setup:

Caption: Flash chromatography experimental workflow.

3. Detailed Flash Chromatography Protocol:

  • Column: 40g Amine-functionalized silica flash column.

  • Mobile Phase:

    • Solvent A: Hexane

    • Solvent B: Ethyl Acetate

  • Sample Preparation: Dissolve 10g of crude this compound in a minimal amount of dichloromethane. Alternatively, for better resolution, perform a dry load by adsorbing the crude material onto a small amount of silica gel or celite.

  • Equilibration: Equilibrate the column with 5% Solvent B in Solvent A for at least 2 column volumes.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 60% B

    • 15-20 min: Hold at 60% B

    • 20-22 min: Linear gradient to 100% B

    • 22-25 min: Hold at 100% B

  • Flow Rate: 40 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Fraction Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

This guide provides a comprehensive framework for the successful purification of this compound. Remember that each purification is unique, and these guidelines should be adapted based on your specific experimental observations.

References

  • Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Biotage. (2018). Successful Flash Chromatography. [Link]

  • AKJournals. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Shimadzu. Important Points about Ion Chromatography… pH is Tricky. [Link]

  • Biotage. (2023, January 23). Are reversed-phase flash chromatography columns designed for aqueous solvents necessary?. [Link]

  • Buchi.com. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

  • University of Wisconsin-Madison. Flash Column Chromatography. [Link]

  • SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines. [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Biotage. (2023, February 10). What is the Chemistry Behind Reversed-Phase Flash Chromatography?. [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • American Chemical Society. (2013). Rapid development of flash chromatography methods. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Teledyne Labs. Flash Method Development in a Flash. [Link]

  • Hawach. (2025, February 11). Choose the Right Stationary Phase or FLASH Column. [Link]

  • Asian Journal of Research in Chemistry. (2018, September 15). A Review Article on Flash Chromatography. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • Google Patents.
  • Biotage. (2023, January 19). What is the Chemistry Behind Normal-Phase Flash Chromatography?. [Link]

  • Environmental Protection Agency. 3-(3-aminophenyl)propan-1-ol Properties. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]

  • YouTube. (2024, December 6). Flash chromatography method development without TLC plates?! Is it possible?. [Link]

  • PubChem. 3-Amino-1-phenylpropan-1-ol. [Link]

  • Blogs - News. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • PubChemLite. This compound. [Link]

  • Element Lab Solutions. Normal Phase flash chromatography. [Link]

  • Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Agilent. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Enantiomeric Excess of 3-(4-Aminophenyl)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemical identity of a pharmaceutical compound is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile.[1][2][3] For chiral molecules like 3-(4-Aminophenyl)-1-phenylpropan-1-ol, a key intermediate in the synthesis of various bioactive agents, ensuring enantiomeric purity is paramount. The two enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological properties.[1][4] Consequently, regulatory bodies such as the U.S. FDA and the European Medicines Agency (EMA) have imposed stringent guidelines on the development and marketing of chiral drugs, strongly favoring single-enantiomer formulations.[1][5]

This guide provides an in-depth comparison of analytical methodologies for validating the enantiomeric excess (e.e.) of this compound. Moving beyond a simple recitation of protocols, we will explore the underlying principles of each technique, the rationale behind experimental choices, and the validation parameters that ensure data integrity, aligning with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The Analytical Imperative: Why Methodical Comparison Matters

The choice of an analytical technique for determining enantiomeric excess is a strategic decision influenced by factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and the stage of drug development. For this compound, which possesses both an amino and a hydroxyl functional group, several high-performance separation techniques are viable. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), the most powerful and widely adopted methods in the pharmaceutical industry for chiral separations.[6][7]

Comparative Analysis of Key Techniques

The selection of an optimal analytical method hinges on a clear understanding of the strengths and limitations of each available technique. Below is a comparative summary of HPLC, SFC, and CE for the chiral analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC) Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.Differential partitioning using a supercritical fluid (typically CO2) as the primary mobile phase.Differential migration of enantiomers in an electric field, facilitated by a chiral selector in the background electrolyte.[8]
Typical CSPs/Selectors Polysaccharide-based (cellulose, amylose), Pirkle-type, macrocyclic antibiotics, cyclodextrins.[9][10]Polysaccharide-based, Pirkle-type. High success rates are often observed.[6][11]Cyclodextrins, chiral crown ethers, macrocyclic antibiotics, chiral ionic liquids.[12][13]
Mobile Phase Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with buffers).[14]Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol).Aqueous or non-aqueous buffers containing a chiral selector.[15]
Analysis Time Moderate to long (typically 10-30 minutes).Very fast (often sub-minute to 5 minutes).[11][16]Fast (typically 5-20 minutes).
Solvent Consumption High, particularly in normal phase.Significantly lower organic solvent consumption due to the use of CO2.[17]Extremely low, on the order of nanoliters per injection.[12]
Resolution & Efficiency Generally provides high resolution and efficiency.Often yields higher efficiency and resolution than HPLC.[17]Extremely high efficiency, leading to sharp peaks and excellent resolution.[13]
Method Development Can be time-consuming due to the wide variety of columns and mobile phases.Rapid method development is possible through automated screening systems.[18]Can be complex due to the number of parameters affecting separation (buffer pH, selector concentration, voltage).
Ideal for this compound A robust and well-established technique. Polysaccharide and cyclodextrin-based CSPs are highly effective for amino alcohols.[14][19]An excellent alternative to HPLC, offering speed and reduced environmental impact. Highly successful for chiral separations in pharmaceuticals.[6][17]A powerful technique for polar and ionizable compounds, offering high efficiency and minimal sample consumption.[8]

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, self-validating protocols for determining the enantiomeric excess of this compound using chiral HPLC. This method is often the first choice due to its robustness and wide applicability.

Chiral HPLC Method for Enantiomeric Purity

This protocol is based on established methodologies for structurally similar amino alcohols and utilizes a polysaccharide-based chiral stationary phase, a common and effective approach for resolving such enantiomers.[20]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: A polysaccharide-based CSP such as Chiralpak® AD-H or a similar amylose-based column is a strong starting point.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The ratio may require optimization (e.g., starting with 80:20 v/v). A small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) can be added to the mobile phase to improve peak shape and reduce tailing of the basic amine.

  • Reference Standards: (S)-3-(4-Aminophenyl)-1-phenylpropan-1-ol and racemic this compound.

  • Sample Diluent: Mobile phase or a suitable solvent like methanol.

2. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the (S)-enantiomer reference standard and dissolve in 10 mL of methanol.

  • Racemic Standard Solution (1 mg/mL): Prepare a 1 mg/mL solution of the racemic standard in methanol. This is crucial for confirming the elution order and resolution of the enantiomers.

  • Working Solutions (0.1 mg/mL): Dilute the stock solutions 1:10 with the mobile phase.

  • Sample Preparation: Dissolve the test sample in the diluent to a nominal concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase: n-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or a more appropriate wavelength determined by UV scan)

  • Injection Volume: 10 µL

4. Method Validation (ICH Q2(R2) Guidelines): The validation of the analytical procedure is essential to demonstrate its fitness for the intended purpose.[21][22] Key validation parameters include:

  • Specificity: Inject the diluent, the (S)-enantiomer standard, and the racemic standard. The method is specific if the two enantiomers are baseline resolved from each other and from any potential impurities.

  • Linearity: Prepare a series of at least five concentrations of the undesired enantiomer, ranging from the Limit of Quantitation (LOQ) to approximately 150% of the specification limit. Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[23]

  • Accuracy: Perform recovery studies by spiking the desired enantiomer with known amounts of the undesired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability: Analyze at least six replicate preparations of the sample at the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ for the undesired enantiomer based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the resolution and quantification.

G cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_analysis Sample Analysis CSP_Selection Select Chiral Stationary Phase Mobile_Phase_Opt Optimize Mobile Phase CSP_Selection->Mobile_Phase_Opt Parameter_Opt Optimize Other Parameters (Flow, Temp) Mobile_Phase_Opt->Parameter_Opt Specificity Specificity Parameter_Opt->Specificity Validated Method Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis

Caption: Workflow for Chiral HPLC Method Development and Validation.

Visualizing the Separation Process

The following diagram illustrates the logical flow of a typical chiral separation screening process, which is applicable to both HPLC and SFC.

G cluster_screening Chiral Method Screening cluster_optimization Method Optimization start Racemic Sample csp_screening Column Screening (Polysaccharide, Pirkle, etc.) start->csp_screening mobile_phase_screening Mobile Phase Screening (Normal, Reversed, Polar Organic) csp_screening->mobile_phase_screening evaluation Evaluate Resolution (Rs) and Analysis Time mobile_phase_screening->evaluation optimize_params Optimize Flow Rate, Temperature, Mobile Phase Ratio evaluation->optimize_params Partial or No Separation validation Full Method Validation (ICH Guidelines) evaluation->validation Baseline Separation Achieved (Rs > 1.5) optimize_params->evaluation final_method Final Validated Method validation->final_method

Caption: Chiral Separation Method Development Workflow.

Concluding Remarks for the Practicing Scientist

The validation of enantiomeric excess for this compound is a critical quality control step that demands rigorous analytical scrutiny. While chiral HPLC remains a workhorse in many laboratories due to its robustness and established track record, the significant advantages offered by SFC in terms of speed and reduced solvent consumption make it a compelling and often superior alternative.[6][17] Capillary electrophoresis, with its unparalleled efficiency and minimal sample requirements, presents a powerful option, particularly for high-value or limited-quantity samples.

The choice of method should be guided by a thorough evaluation of the specific needs of the project, considering factors from early-stage discovery, where speed is critical, to late-stage development and quality control, where robustness and validation are paramount. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for developing a reliable, accurate, and defensible method for ensuring the enantiomeric purity of this vital pharmaceutical intermediate.

References

  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters Corporation.
  • Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (Source details not fully available).
  • [Chiral separation of fourteen amino alcohols by nonaqueous capillary electrophoresis]. PubMed.
  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed.
  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC International.
  • Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research.
  • Pharmaceutical Applications of Supercritical Fluid Chromatography. News-Medical.Net.
  • Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates.
  • Biological significance of the enantiomeric purity of drugs. PubMed.
  • Enantiomeric purity: Significance and symbolism. (Source details not fully available).
  • Comparative Enantioseparation of Seven Amino Alcohols on Teicoplanin‐Based Chiral Stationary Phases. Taylor & Francis Online.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (Source details not fully available).
  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications (RSC Publishing).
  • Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. Benchchem.
  • Amino alcohol-derived chiral stationary phases. PubMed.
  • performance comparison of chiral stationary phases for diol separation. Benchchem.
  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (Source details not fully available).
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International.
  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals.
  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
  • Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Springer Protocols.
  • A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline. Benchchem.
  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances (RSC Publishing).
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Chiral Separation Using SFC and HPLC. Shimadzu.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • Chiral High Performance Liquid Chromatography: Review. IJPPR.
  • Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Drexel University.

Sources

A Comparative Guide to Reference Standards for 3-(4-Aminophenyl)-1-phenylpropan-1-ol Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Quality Control

3-(4-Aminophenyl)-1-phenylpropan-1-ol is a versatile intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents. Its molecular structure, featuring both a chiral center and a primary aromatic amine, necessitates stringent quality control to ensure the safety, efficacy, and reproducibility of the final products. The presence of impurities, such as starting materials, by-products, or degradation products, can significantly impact the pharmacological and toxicological profile of any downstream active pharmaceutical ingredient (API).

This guide will explore the key analytical techniques for the comprehensive quality control of this compound, providing a comparative analysis of their strengths and weaknesses, along with detailed experimental protocols.

Establishing the Analytical Framework: A Multi-faceted Approach

A robust quality control strategy for this compound relies on a combination of chromatographic and spectroscopic techniques to provide a comprehensive understanding of the material's quality. The primary analytical objectives are:

  • Identification: Unambiguous confirmation of the chemical structure.

  • Assay (Purity): Accurate determination of the main component's concentration.

  • Impurity Profiling: Detection, identification, and quantification of related substances and residual solvents.

  • Chiral Purity: Determination of the enantiomeric excess, if applicable.

  • Stability Assessment: Evaluation of the compound's susceptibility to degradation under various stress conditions.

The following sections will delve into the specific methodologies for achieving these objectives.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific quality attribute being assessed. Here, we compare the most relevant methods for the analysis of this compound.

Chromatographic Methods: The Workhorses of Purity and Impurity Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of purity and impurity determination.

Table 1: Comparison of HPLC and GC for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds like this compound.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.
Detection UV-Vis, Diode Array (DAD/PDA), Mass Spectrometry (MS), Fluorescence.Flame Ionization (FID), Mass Spectrometry (MS).
Strengths - High versatility- Well-suited for related substance and assay determination- Non-destructive- High resolution for volatile impurities (residual solvents)- Sensitive detectors like FID
Limitations - Higher cost of solvents- Longer analysis times compared to GC for some applications- Potential for thermal degradation of the analyte- Derivatization adds complexity and potential for error
Spectroscopic Methods: Unveiling the Molecular Structure

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation of the main compound and its impurities.

Table 2: Comparison of NMR and MS for Structural Analysis

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition.
Information Provided - Connectivity of atoms- Stereochemistry- Quantitative analysis (qNMR)- Molecular weight- Fragmentation patterns for structural elucidation- High sensitivity for trace analysis
Strengths - Definitive structural identification- Non-destructive- qNMR for accurate purity assessment without a reference standard- High sensitivity for impurity detection- Can be coupled with chromatographic techniques (LC-MS, GC-MS)
Limitations - Lower sensitivity compared to MS- Can be complex to interpret for complex mixtures- Provides limited information on stereochemistry- Ionization efficiency can vary between compounds

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the key analytical techniques discussed. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This method is designed to separate the main component from potential process-related impurities and degradation products.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev1 Column & Mobile Phase Screening Dev2 Gradient Optimization Dev1->Dev2 Dev3 Wavelength Selection Dev2->Dev3 Val1 Specificity Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5

Caption: A typical workflow for HPLC method development and validation.

Protocol:

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) is a good starting point due to the compound's polarity.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient from a low to a high percentage of acetonitrile is recommended to ensure the elution of both polar and non-polar impurities. A suggested starting gradient is:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 240 nm is likely to provide good sensitivity. A PDA detector is highly recommended to assess peak purity.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

This method is crucial for identifying and quantifying volatile organic compounds that may be present from the synthesis process.

Workflow for GC-MS Analysis

GCMS_Workflow Sample Sample Preparation (Dissolution in appropriate solvent) Headspace Headspace Autosampler Sample->Headspace GC Gas Chromatograph (Separation of volatiles) Headspace->GC MS Mass Spectrometer (Identification and Quantification) GC->MS Data Data Analysis MS->Data

Caption: A generalized workflow for GC-MS analysis of volatile impurities.

Protocol:

  • Instrumentation: GC system with a headspace autosampler and a mass selective detector.

  • Column: A column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for a broad range of solvents.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A typical program would start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute solvents with a wide range of boiling points.

  • Headspace Parameters:

    • Vial Equilibration Temperature: ~80 °C

    • Vial Equilibration Time: ~20 minutes

  • Mass Spectrometer: Operated in full scan mode for identification of unknown impurities and in selected ion monitoring (SIM) mode for quantification of known solvents.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are essential for the definitive identification of this compound and the structural elucidation of any unknown impurities.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Expected signals would include aromatic protons, a methine proton adjacent to the hydroxyl group, methylene protons, and protons of the amino group.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This will provide information on the number of unique carbon atoms in the molecule.

  • 2D NMR: For complete structural assignment, especially for impurities, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Impurity Profiling and Forced Degradation Studies

A thorough understanding of the impurity profile is a regulatory expectation and is critical for ensuring product safety.

Potential Impurities

Based on a likely synthetic route involving the reduction of a ketone precursor, potential impurities could include:

  • Starting Materials: Unreacted 3-(4-aminophenyl)-1-phenylpropan-1-one.

  • By-products: Products of over-reduction or side reactions.

  • Degradation Products: Formed through oxidation of the aminophenyl group or other degradation pathways.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1][2] The compound should be subjected to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[3]

Forced Degradation Workflow

Forced_Degradation API This compound Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Analysis Analysis of Stressed Samples (HPLC-PDA, LC-MS) Stress->Analysis Degradants Identification & Characterization of Degradants Analysis->Degradants Method Validation of Stability-Indicating Method Degradants->Method

Caption: A systematic approach to forced degradation studies.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature.

  • Base Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80 °C).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

The stressed samples should be analyzed by a suitable stability-indicating method, typically HPLC with a PDA detector, to separate the degradation products from the main peak and from each other. LC-MS can then be used to identify the structures of the degradation products.

Conclusion: A Holistic Approach to Quality

Ensuring the quality of this compound requires a multi-faceted analytical approach. A combination of chromatographic and spectroscopic techniques, guided by a thorough understanding of potential impurities and degradation pathways, is essential. This guide provides a comprehensive framework for developing and implementing a robust quality control strategy. By employing these methodologies, researchers, scientists, and drug development professionals can be confident in the quality and consistency of this important chemical intermediate, ultimately contributing to the development of safe and effective final products.

References

  • PubChem. (n.d.). 1-Propanone, 3-(4-aminophenyl)-1-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Retrieved from [Link]

  • Patel, Y., & Singh, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review.
  • Sharma, M., & Kumar, S. (2016).
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
  • The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]

  • ResearchGate. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • ResearchGate. (2021). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]

  • PubMed. (2003). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Aminophenyl)-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, procedural instructions for the safe handling and disposal of the research chemical 3-(4-Aminophenyl)-1-phenylpropan-1-ol. As a compound utilized in specialized research and drug development, its unique chemical structure—incorporating an aromatic amine and a secondary alcohol—necessitates a conservative and informed approach to waste management. This document is designed to empower researchers, scientists, and laboratory professionals with the knowledge to manage this chemical waste safely, ensuring personnel protection and environmental compliance.

Hazard Assessment and Waste Characterization

Proper disposal begins with a thorough understanding of the potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard assessment can be constructed by analyzing its structural analogues and functional groups. The aminophenyl and phenylpropanol moieties suggest a profile that includes potential toxicity, irritation, and environmental hazards.

Based on data from structurally similar compounds, the following hazards should be assumed for this compound until proven otherwise. This conservative approach is fundamental to maintaining a safe laboratory environment.

Hazard ClassificationInferred GHS Hazard CodeRationale and Potential EffectsSource Analogue(s)
Acute Oral Toxicity H302: Harmful if swallowedAromatic amines can exhibit systemic toxicity upon ingestion.[1]3-(4-Aminophenyl)propan-1-ol[2], 3-Aminopropan-1-ol[3]
Skin Corrosion/Irritation H314/H315: Causes severe skin burns and eye damage or Causes skin irritationAromatic amines and related compounds are frequently irritants or corrosive to the skin.[2][4]3-Amino-3-phenyl-1-propanol[4], 3-(4-Aminophenyl)propan-1-ol[2]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage or Causes serious eye irritationDirect contact with the eyes is likely to cause significant irritation or irreversible damage.[2][4]3-Amino-3-phenyl-1-propanol[4], 3-(4-Aminophenyl)propan-1-ol[2]
Respiratory Irritation H335: May cause respiratory irritationDusts or aerosols may irritate the respiratory tract.[2]3-(4-Aminophenyl)propan-1-ol[2]
Aquatic Toxicity H402/H412: Harmful to aquatic lifeAromatic compounds, particularly those with amino groups, can be toxic to aquatic ecosystems.p-Aminophenol[5]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling the chemical for use or disposal, ensure all appropriate safety measures are in place.

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch) to protect against splashes.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[3]

  • Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron or a full protective suit should be worn.[3]

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[9]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[5]

Step-by-Step Disposal Protocols

The following protocols provide a systematic approach to managing waste streams containing this compound. The core principle is the containment and segregation of hazardous materials for pickup by trained professionals.[10]

Protocol 3.1: Disposal of Unused or Waste Chemical (Pure or in Solution)

This procedure applies to the pure solid compound, reaction residues, or solutions containing this compound.

  • Waste Determination: The moment you decide the chemical is no longer needed, it is officially classified as a hazardous waste.[7]

  • Container Selection:

    • Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste. Plastic containers are often preferred.[6][8]

    • If possible, use the original manufacturer's container for disposal of the pure, unused chemical. Do not deface the original label.[8]

    • For solutions or mixed waste, use a dedicated container. Do not mix incompatible wastes; for example, do not mix this aminophenyl compound with strong acids or oxidizers.[11]

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.[12]

    • The label must clearly state the words "Hazardous Waste" .[10]

    • List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[10]

    • Indicate the date when the first drop of waste was added (the accumulation start date).[8]

  • Accumulation and Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste. Never leave a funnel in the container.[10]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[6][10]

    • Ensure the SAA includes secondary containment (e.g., a tray) to contain any potential leaks.[13]

  • Requesting Disposal:

    • When the container is nearly full (e.g., ¾ full) or has been accumulating for a set period (e.g., 150 days), arrange for its removal.[8]

    • Contact your institution's Environmental Health & Safety (EHS) office or equivalent department to schedule a hazardous waste pickup. Do not transport hazardous waste yourself.[7][10]

Protocol 3.2: Decontamination and Disposal of Empty Containers

An "empty" container that held this compound is not truly empty and must be managed as hazardous waste.

  • Initial Assessment: If the container held an acutely toxic chemical (an EPA "P-listed" waste), it must be disposed of as hazardous waste without rinsing.[14] While this compound is not explicitly P-listed, its potential hazards warrant extreme caution. Consult your EHS office for guidance.

  • Triple Rinsing (if permitted by EHS):

    • For containers of non-acutely hazardous chemicals, triple rinsing is the standard procedure.[7]

    • Select a solvent (e.g., ethanol, methanol, or water if appropriate) that can fully dissolve the residual chemical.

    • First Rinse: Add a small amount of the chosen solvent (about 10% of the container's volume), close the container, and rinse all interior surfaces thoroughly.

    • Collect Rinsate: Pour the solvent from this first rinse into your designated liquid hazardous waste container for this compound. This rinsate is hazardous waste .[15]

    • Second & Third Rinses: Repeat the rinsing process two more times, collecting the rinsate each time into the hazardous waste container.

  • Final Container Disposal:

    • After the third rinse and air-drying, completely deface or remove the original chemical label.[7]

    • The container may now be disposed of in the appropriate glass or plastic recycling bin, as per your institution's policy.[11]

Protocol 3.3: Management of Contaminated Solid Waste

This includes items such as gloves, absorbent pads, weigh boats, and pipette tips that have come into contact with the chemical.

  • Segregation: Collect all chemically contaminated solid waste separately from regular trash and biohazardous waste.

  • Containment: Place these materials into a dedicated solid hazardous waste container, such as a sturdy, clear plastic bag lining a pail or a designated box.[8]

  • Labeling: Clearly label the container or bag with a hazardous waste label, listing the contaminant as "Solid debris contaminated with this compound".[14]

  • Disposal: Keep the container closed and store it in your SAA. Arrange for pickup with your other hazardous waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams associated with this compound.

G cluster_waste_type 1. Identify Waste Type cluster_liquid 2a. Liquid/Pure Chemical Waste Protocol cluster_solid 2b. Contaminated Solid Waste Protocol cluster_container 2c. Empty Container Protocol start Waste Generation (this compound) waste_type What is the form of the waste? start->waste_type liquid_container Select & Label Compatible Waste Container (Words 'Hazardous Waste', full name, %) waste_type->liquid_container Pure Chemical or Solution solid_container Collect in Labeled Bag/Pail (e.g., 'Contaminated Debris') waste_type->solid_container Contaminated Labware (gloves, tips, etc.) container_rinse Triple-Rinse with Appropriate Solvent waste_type->container_rinse Empty Original Container liquid_store Store in Secondary Containment in Satellite Accumulation Area (SAA) liquid_container->liquid_store liquid_pickup Request EHS Pickup (When 3/4 full or per schedule) liquid_store->liquid_pickup end_process Waste Properly Managed liquid_pickup->end_process solid_store Store in SAA solid_container->solid_store solid_pickup Request EHS Pickup solid_store->solid_pickup solid_pickup->end_process rinsate_collect Collect ALL Rinsate as Hazardous Liquid Waste container_rinse->rinsate_collect container_dispose Deface Label & Dispose of Container per Site Policy container_rinse->container_dispose rinsate_collect->liquid_container Add to liquid waste container_dispose->end_process

Caption: Decision workflow for proper disposal of this compound waste.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

  • Small Spills:

    • Evacuate non-essential personnel and ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).[3]

    • Carefully sweep or scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect this cleaning material as hazardous waste.

  • Large Spills: Evacuate the immediate area and contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.[10]

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety website.
  • Vanderbilt University Medical Center. LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE. Retrieved from VUMC Office of Clinical and Research Safety website.
  • Sigma-Aldrich. (2026, January 20). Safety Data Sheet - 3-phenyl-1-propanol.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 3-(4-Aminophenyl)propan-1-ol.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • TCI Chemicals. (2024, November 20). Safety Data Sheet - 2-(4-Aminophenyl)ethanol.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet - 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL.
  • CDH Fine Chemical. Material Safety Data Sheet - 3-Aminopropan-1-ol.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Aminophenyl Sulfone, 97%.
  • Fisher Scientific. (2010, September 2). Safety Data Sheet - p-Aminophenol.
  • Fisher Scientific. Safety Data Sheet - 3-Amino-3-phenyl-1-propanol.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
  • Fisher Scientific. Safety Data Sheet - 3-Phenyl-1-propanol.
  • ChemPoint.com. (2022, April 27). Safety Data Sheet - Optiphen™ MIT ULTRA preservative.
  • Office of Research. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
  • ChemicalBook. (2026, January 17). Safety Data Sheet - 3-Phenyl-1-propanol.
  • U.S. Government Publishing Office. List of Hazardous Substances and Reportable Quantities.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 121548, 3-Amino-1-phenylpropan-1-ol.
  • ChemScene. 3-(4-Aminophenyl)propan-1-ol.
  • University of Pennsylvania EHRS. (2024, December 12). Hazardous Waste Determination.
  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • GOV.UK. (2024, October 1). Phenol: toxicological overview.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%.
  • StatPearls. (2023, March 13). Phenol Toxicity.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.